Technical Documentation Center

2,3-Dimethyl-2-hexanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Dimethyl-2-hexanol
  • CAS: 1955-03-9

Core Science & Biosynthesis

Foundational

2,3-dimethyl-2-hexanol physical and chemical properties

Comprehensive Technical Guide on 2,3-Dimethyl-2-hexanol: Physicochemical Profiling, Synthesis, and Analytical Applications As a highly branched aliphatic tertiary alcohol, 2,3-dimethyl-2-hexanol (CAS: 19550-03-9) present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on 2,3-Dimethyl-2-hexanol: Physicochemical Profiling, Synthesis, and Analytical Applications

As a highly branched aliphatic tertiary alcohol, 2,3-dimethyl-2-hexanol (CAS: 19550-03-9) presents unique steric and electronic properties that make it an essential compound in organic synthesis, solvent engineering, and analytical chemistry. This whitepaper provides an authoritative, deep-dive analysis into its physical properties, chemical reactivity, synthesis workflows, and role as a volatile organic compound (VOC) biomarker.

Structural Elucidation & Physicochemical Profiling

The molecular architecture of 2,3-dimethyl-2-hexanol features a six-carbon hexane backbone with two methyl substitutions at the C2 and C3 positions, and a hydroxyl group situated at the C2 position. This creates a sterically hindered tertiary alcohol .

Causality in Physical Properties: The boiling point of 150.5 °C is relatively high for an eight-carbon alkane derivative, driven by the intermolecular hydrogen bonding facilitated by the hydroxyl group. However, the steric bulk of the adjacent methyl groups at C2 and C3 partially shields the hydroxyl moiety. This shielding reduces the efficiency of hydrogen bonding network formation compared to linear isomers (e.g., 1-octanol boils at 195 °C), resulting in a higher vapor pressure and making it a prominent Volatile Organic Compound (VOC) in biological matrices.

Table 1: Physicochemical Properties Summary
PropertyValueSource / Validation
IUPAC Name 2,3-dimethylhexan-2-ol[1]
CAS Registry Number 19550-03-9[2]
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [3]
Density 0.821 - 0.832 g/cm³[3]
Boiling Point 150.5 °C (at 760 mmHg)[3]
Flash Point 56.6 °C[3]
LogP (Octanol/Water) 2.19 - 2.4[1]
Topological Polar Surface Area 20.2 Ų[1]

Chemical Reactivity & Mechanistic Pathways

Because the hydroxyl-bearing carbon (C2) lacks alpha-hydrogens, 2,3-dimethyl-2-hexanol is highly resistant to standard oxidation (e.g., by chromic acid or potassium permanganate). However, its tertiary nature makes it highly susceptible to acid-catalyzed dehydration via an E1 elimination mechanism .

When exposed to strong acids (like H₂SO₄) and heat, the hydroxyl group is protonated to form an oxonium ion. The subsequent loss of water (the rate-determining step) generates a highly stable tertiary carbocation. Elimination of an adjacent proton yields two possible alkenes. According to Zaitsev's Rule , the major product is the more substituted, hyperconjugatively stabilized alkene (2,3-dimethyl-2-hexene), while the Hofmann product (2,3-dimethyl-1-hexene) forms as a minor kinetic byproduct.

Dehydration A 2,3-dimethyl-2-hexanol B Protonation (H2SO4, Δ) A->B C Oxonium Ion B->C D Tertiary Carbocation (Loss of H2O) C->D -H2O (Slow Step) E 2,3-dimethyl-2-hexene (Zaitsev Product - Major) D->E -H+ (Fast) F 2,3-dimethyl-1-hexene (Hofmann Product - Minor) D->F -H+ (Fast)

Caption: Acid-catalyzed dehydration pathway of 2,3-dimethyl-2-hexanol via E1 mechanism.

Synthesis & Purification Workflows

The most efficient and scalable route to synthesize 2,3-dimethyl-2-hexanol is via a Grignard addition . The reaction between 3-methyl-2-hexanone and methylmagnesium bromide provides high yields of the target tertiary alcohol.

G N1 3-Methyl-2-hexanone + Methylmagnesium Bromide N2 Grignard Addition (Anhydrous Ether, 0°C) N1->N2 N3 Magnesium Alkoxide Intermediate N2->N3 Nucleophilic Attack N4 Acidic Quench (Saturated NH4Cl) N3->N4 N5 Biphasic Separation N4->N5 Hydrolysis N6 Organic Phase (Crude 2,3-dimethyl-2-hexanol) N5->N6 Extraction N7 Fractional Distillation (150.5°C at 760 mmHg) N6->N7 N8 Purified 2,3-dimethyl-2-hexanol N7->N8 Purification

Caption: Workflow for the Grignard synthesis and purification of 2,3-dimethyl-2-hexanol.

Self-Validating Protocol: Grignard Synthesis
  • Reagent Preparation: Charge a flame-dried, argon-purged flask with 3.0 M methylmagnesium bromide in anhydrous diethyl ether.

    • Causality: Anhydrous conditions are strictly maintained to prevent the premature protonation of the highly basic Grignard reagent into methane gas.

  • Nucleophilic Addition: Cool the flask to 0 °C using an ice bath. Add 3-methyl-2-hexanone dropwise over 30 minutes.

    • Causality: The dropwise addition at 0 °C controls the highly exothermic nucleophilic attack, preventing localized boiling of the ether solvent and minimizing unwanted enolization side-reactions.

  • Quenching: Slowly pour the reaction mixture into a vigorously stirred solution of ice-cold saturated ammonium chloride (NH₄Cl).

    • Causality: NH₄Cl (a weak acid) is chosen over strong acids (like HCl) to hydrolyze the magnesium alkoxide intermediate. Strong acids would inadvertently trigger the E1 dehydration pathway discussed in Section 2, degrading the product yield.

  • Extraction & Distillation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via fractional distillation, collecting the fraction boiling at 150.5 °C.

    • Validation Checkpoint: Before distillation, perform a rapid FT-IR scan on the crude organic phase. The complete disappearance of the sharp carbonyl stretch (~1715 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300-3400 cm⁻¹) intrinsically validates the complete conversion of the ketone precursor.

Analytical Characterization & Applications

2,3-dimethyl-2-hexanol has gained significant traction in analytical chemistry as a target VOC biomarker. Recent chemometric analyses, such as those published in the Journal of Agricultural and Food Chemistry, utilize 2,3-dimethyl-2-hexanol as a key volatile marker for the chemical differentiation of sugarcane cultivars[4].

Self-Validating Protocol: GC-MS Profiling

To reliably detect and quantify 2,3-dimethyl-2-hexanol in complex biological matrices (e.g., plant extracts), a Gas Chromatography-Mass Spectrometry (GC-MS) workflow is required.

  • Chromatographic Separation: Inject 1 µL of the sample into a GC equipped with a non-polar column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the injection port to 250 °C (split ratio 10:1).

  • Mass Spectrometry (EI): Utilize Electron Ionization (EI) at 70 eV.

    • Mechanistic Causality: Under 70 eV EI, tertiary alcohols rarely show a molecular ion peak (M⁺ 130). Instead, they undergo rapid alpha-cleavage . For 2,3-dimethyl-2-hexanol, the cleavage of the largest adjacent alkyl group (the 2-pentyl radical, 71 Da) is thermodynamically favored. This results in the formation of a resonance-stabilized oxonium ion[CH₃-C(=O⁺H)-CH₃], producing a highly characteristic base peak at m/z 59 .

  • Validation Checkpoint: Inject a blank solvent (e.g., high-purity hexane) immediately following the standard run. The absence of the m/z 59 peak at the established retention time validates the system's baseline integrity and confirms zero sample carryover.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137270, 2,3-Dimethyl-2-hexanol". PubChem. Available at:[Link]

  • Cheméo. "Chemical Properties of 2-Hexanol, 2,3-dimethyl- (CAS 19550-03-9)". Cheméo Database. Available at:[Link]

  • American Chemical Society (ACS). "Chemical Differentiation of Sugarcane Cultivars Based on Volatile Profile and Chemometric Analysis". Journal of Agricultural and Food Chemistry (2021). Available at:[Link]

Sources

Exploratory

thermodynamic properties and phase behavior of 2,3-dimethyl-2-hexanol

An In-depth Technical Guide to the Thermodynamic Properties and Phase Behavior of 2,3-Dimethyl-2-hexanol Authored by: A Senior Application Scientist Introduction: The Significance of 2,3-Dimethyl-2-hexanol in Modern Chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties and Phase Behavior of 2,3-Dimethyl-2-hexanol

Authored by: A Senior Application Scientist

Introduction: The Significance of 2,3-Dimethyl-2-hexanol in Modern Chemistry

2,3-Dimethyl-2-hexanol (CAS No: 19550-03-9) is a tertiary aliphatic alcohol that serves as a valuable compound in various research and development sectors.[1][2] Its unique molecular structure, featuring a hydroxyl group on a tertiary carbon, imparts specific chemical and physical characteristics that are of significant interest to researchers, particularly in the field of drug development. Tertiary alcohols can exhibit increased metabolic stability, as the tertiary carbon atom is less susceptible to oxidation compared to primary or secondary alcohols.[3] This "shielding" effect can be a desirable attribute in drug design, potentially leading to improved pharmacokinetic profiles.[3]

A thorough understanding of the is paramount for its practical application. This data is essential for designing and optimizing processes such as purification, formulation, and chemical synthesis. For drug development professionals, these properties influence critical parameters like solubility, dissolution rate, and stability, which are fundamental to creating safe and effective pharmaceutical products. This guide provides a comprehensive overview of the key thermodynamic data for 2,3-dimethyl-2-hexanol, explains the experimental rationale for their determination, and presents the information in a clear, accessible format for scientists and researchers.

Core Physicochemical Properties

Before delving into complex thermodynamic data, it is essential to establish the fundamental physicochemical properties of 2,3-dimethyl-2-hexanol. These constants form the basis for many thermodynamic calculations and are critical for substance identification and handling.

PropertyValueSource(s)
Molecular Formula C8H18O[4][5]
Molecular Weight 130.23 g/mol [5][6]
CAS Registry Number 19550-03-9[5]
Density 0.832 g/mL[4]
Boiling Point 160 °C (433.15 K)[4]
Flash Point 57 °C[7]
Refractive Index 1.432[4]

Phase Behavior and Key Transitions

The phase behavior of a compound describes its state (solid, liquid, or gas) under different conditions of temperature and pressure. Understanding these transitions is critical for separation processes like distillation and for defining safe operating conditions.

Vapor-Liquid Equilibrium (VLE)

The equilibrium between the liquid and vapor phases is fundamentally described by the compound's vapor pressure, which is a strong function of temperature. The NIST ThermoData Engine provides critically evaluated data for the phase boundary pressure of 2,3-dimethyl-2-hexanol over a wide temperature range.[8]

Experimental Rationale: Vapor Pressure Determination

The accurate measurement of vapor pressure is crucial as it directly relates to a substance's volatility and is used to derive other key thermodynamic properties like the enthalpy of vaporization. The transpiration method is a reliable technique for this purpose, especially for compounds with low volatility.[9]

The causality behind this choice is that the transpiration method allows for precise control over temperature and carrier gas flow rate, enabling the determination of very low vapor pressures with high accuracy. The amount of substance transported by the carrier gas is directly proportional to its partial pressure, which is a robust and verifiable relationship.

Step-by-Step Protocol: Transpiration Method for Vapor Pressure Measurement

  • Sample Preparation: A sample of high-purity (>99%) 2,3-dimethyl-2-hexanol is placed in a saturator cell.[9] Care is taken to remove any traces of water.[9]

  • Temperature Control: The saturator is placed in a thermostatically controlled bath to maintain a precise and stable temperature.

  • Carrier Gas Flow: An inert carrier gas (e.g., nitrogen) is passed through the saturator at a known and constant slow flow rate.[9] The slow rate ensures that the gas becomes fully saturated with the vapor of the substance.

  • Condensation and Quantification: The gas mixture exiting the saturator is passed through a cold trap or an analytical system (like a gas chromatograph) to quantify the amount of the vaporized substance.[9]

  • Calculation: The vapor pressure (P) is calculated using the ideal gas law from the measured mass of the condensed vapor (m), the volume of the carrier gas (V), the temperature (T), and the molar mass of the substance (M).

This protocol is self-validating because measurements can be repeated at different carrier gas flow rates. If the calculated vapor pressure remains independent of the flow rate, it confirms that the gas was indeed saturated, validating the experimental results.

G cluster_0 Experimental Workflow: Transpiration Method N2 Inert Carrier Gas (N2) FC Flow Controller N2->FC Sat Saturator Cell with 2,3-dimethyl-2-hexanol (Constant T) FC->Sat Trap Cold Trap or GC Sat->Trap Data Data Acquisition & Calculation Trap->Data

Caption: Workflow for vapor pressure measurement using the transpiration method.

Critical Properties

The critical point represents the temperature and pressure above which the liquid and gas phases of a substance become indistinguishable, forming a supercritical fluid. This data is vital for applications involving supercritical fluids, such as extraction and chromatography.

Critical PropertyValueSource
Critical Temperature (Tc) 609.00 K[8]
Critical Pressure (Pc) 2880.00 kPa[8]
Critical Density (ρc) 253.00 kg/m ³[8]

Core Thermodynamic Properties

Thermodynamic properties quantify the energy changes and stability of a system. For a compound like 2,3-dimethyl-2-hexanol, these values are indispensable for predicting reaction equilibria, energy requirements for phase changes, and thermal stability.

Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization is the energy required to transform one mole of a liquid into a gas at a given pressure and temperature.[10] It is a direct measure of the strength of intermolecular forces within the liquid. For alcohols, this is dominated by hydrogen bonding.[10]

  • ΔvapH°: 45.8 kJ/mol at 433 K[6]

Experimental Rationale: Calorimetric Determination

While ΔvapH° can be derived from vapor pressure data via the Clausius-Clapeyron equation, direct calorimetric measurement provides a more direct and often more accurate value.[11] A vaporization calorimeter measures the heat absorbed by the sample as it evaporates at a constant temperature. This method is chosen because it directly quantifies the energy input required for the phase change, minimizing reliance on theoretical models and assumptions inherent in derived methods.

G VP_Data Vapor Pressure Data (P vs. T) Clausius Clausius-Clapeyron Equation ln(P) = -ΔH/RT + C VP_Data->Clausius dH_vap Enthalpy of Vaporization (ΔvapH°) Clausius->dH_vap Calorimetry Direct Calorimetry Calorimetry->dH_vap Direct Measurement caption Relationship between Vapor Pressure and Enthalpy of Vaporization. G Start Weigh Sample of 2,3-dimethyl-2-hexanol Bomb Place in Bomb Vessel with Ignition Wire Start->Bomb Pressurize Pressurize with O2 Bomb->Pressurize Calorimeter Submerge Bomb in Water Calorimeter Pressurize->Calorimeter Measure_T1 Measure Initial Water Temperature (T1) Calorimeter->Measure_T1 Ignite Ignite Sample Measure_T1->Ignite Measure_T2 Measure Final Water Temperature (T2) Ignite->Measure_T2 Calculate Calculate Heat Released (q = Ccal * ΔT) Measure_T2->Calculate

Caption: Experimental workflow for bomb calorimetry.

Conclusion: A Foundation for Scientific Advancement

The thermodynamic and phase behavior data for 2,3-dimethyl-2-hexanol provide a robust foundation for its application in scientific research and industrial processes. As a tertiary alcohol, its structural features offer potential advantages in metabolic stability, making it and similar structures compelling for investigation in pharmaceutical sciences. [3]The critically evaluated data presented in this guide, from vapor pressure and critical points to enthalpies of vaporization and formation, are essential for researchers, scientists, and drug development professionals to model, design, and optimize their work with confidence and scientific rigor.

References

  • Stenutz, R. 2,3-dimethyl-2-hexanol. NIST. [Link]

  • NIST/TRC. 2,3-dimethyl-2-hexanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. [Link]

  • Cheméo. Chemical Properties of 2-Hexanol, 2,3-dimethyl- (CAS 19550-03-9). Cheméo. [Link]

  • Abdurashidova, A. et al. (2019). Experimental research of thermodynamic properties of water + aliphatic alcohol mixtures in the wide range of parameters of state. Journal of Physics: Conference Series. [Link]

  • Wilhoit, R.C. & Zwolinski, B.J. (1973). Physical and Thermodynamic Properties of Aliphatic Alcohols. Journal of Physical and Chemical Reference Data. [Link]

  • Doc Brown's Chemistry. Enthalpy of combustion of alcohols isomeric ethers. Doc Brown's Chemistry. [Link]

  • The Open University. (2018). CALORIMETRY: COMBUSTION OF ALCOHOLS. The Open University. [Link]

  • Mecke, R. (1950). Thermodynamics of Alcohol-Hydrocarbon Mixtures. AIP Publishing. [Link]

  • Pharmaffiliates. 2,3-Dimethyl-2-hexanol. Pharmaffiliates. [Link]

  • Verevkin, S. P. (2001). Determination of Vapor Pressures and Vaporization Enthalpies of the Aliphatic Branched C5 and C6 Alcohols. Journal of Chemical & Engineering Data. [Link]

  • Fulem, M. et al. (2025). Vapor Pressure of Selected Aliphatic Hexanols by Static and Indirect Chromatographic Methods. Molecules. [Link]

  • Chemsrc. 2,3-DIMETHYL-2-HEXANOL. Chemsrc. [Link]

  • NIST. 2-Hexanol, 2,3-dimethyl-. NIST WebBook. [Link]

  • Wikipedia. Enthalpy of vaporization. Wikipedia. [Link]

  • Verevkin, S. P. et al. (2001). Enthalpies of vaporization of a series of aliphatic alcohols: Experimental results and values predicted by the ERAS-model. Fluid Phase Equilibria. [Link]

  • National Center for Biotechnology Information. 2,3-Dimethyl-2-hexanol. PubChem. [Link]

  • Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

  • PHYWE SYSTEME GMBH & Co. KG. Determination of the enthalpy of vaporization of liquids. PHYWE. [Link]

Sources

Foundational

1H and 13C NMR chemical shifts for 2,3-dimethyl-2-hexanol

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,3-Dimethyl-2-hexanol Authored by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,3-Dimethyl-2-hexanol

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,3-dimethyl-2-hexanol (CAS No: 19550-03-9), a tertiary alcohol with the molecular formula C₈H₁₈O.[1][2] By dissecting the molecular architecture and applying fundamental NMR principles, we will predict and rationalize the chemical shifts, multiplicities, and integration patterns. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on NMR for molecular characterization.

Molecular Structure and Spectroscopic Implications

The structure of 2,3-dimethyl-2-hexanol features a six-carbon hexane backbone with a hydroxyl group and a methyl group at the C2 position, and an additional methyl group at the C3 position. This configuration results in a chiral center at C3 and a quaternary carbon at C2. The presence of the electronegative oxygen atom, along with the specific arrangement of alkyl groups, creates distinct electronic environments for each carbon and proton, which is the basis for the dispersion of signals in its NMR spectra.

For clarity in spectral assignment, the atoms are numbered as illustrated in the diagram below.

Caption: Skeletal structure of 2,3-dimethyl-2-hexanol with atom numbering.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 2,3-dimethyl-2-hexanol is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts (δ) are primarily influenced by the electronegativity of the hydroxyl group and the degree of alkyl substitution.

  • C2 (Quaternary Carbon): As the carbon directly bonded to the highly electronegative oxygen atom of the hydroxyl group, C2 is the most deshielded carbon. Its signal is expected to appear furthest downfield, typically in the range of 70-75 ppm.[3]

  • C3 (Methine Carbon): This carbon is adjacent to the electron-withdrawing hydroxyl group and is also a tertiary carbon, placing its signal in the approximate range of 38-45 ppm.

  • Alkyl Chain Carbons (C4, C5, C6): These carbons are further from the hydroxyl group and their chemical shifts are more characteristic of a standard alkane environment.

    • C4: Expected around 30-35 ppm.

    • C5: Expected around 23-28 ppm.

    • C6: As a terminal methyl group, this carbon will be the most shielded of the hexane chain, appearing furthest upfield at approximately 14 ppm.

  • Methyl Carbons (C1, C7, C8):

    • C1 & C7: These two methyl groups are attached to the quaternary carbon C2. Due to free rotation, they are chemically equivalent and should produce a single signal. Their proximity to the oxygen atom results in a chemical shift around 25-30 ppm.

    • C8: This methyl group is attached to the C3 methine. Its signal is anticipated in the typical upfield alkyl region, around 15-20 ppm.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the electronic environment, the number of protons, and the connectivity of neighboring protons. The analysis is as follows:

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet between 1-5 ppm.[4] This broadness and lack of coupling are due to rapid chemical exchange with trace amounts of acid or water in the solvent.[5]

  • C3 Proton (1H): This single proton is attached to the chiral center and is coupled to the protons on C4 and the C8 methyl group. This will result in a complex multiplet. Its position adjacent to the carbon bearing the hydroxyl group places it in the range of 1.5-1.8 ppm.

  • C4 and C5 Methylene Protons (4H): These protons form part of the flexible alkyl chain. Because they are adjacent to a chiral center (C3), the two protons on C4 are diastereotopic and thus chemically non-equivalent, as are the protons on C5. This will lead to complex, overlapping multiplets in the region of 1.2-1.6 ppm.

  • C1 and C7 Methyl Protons (6H): These two methyl groups are attached to the quaternary carbon C2, which has no protons. Therefore, they will not be split and will appear as a sharp singlet representing six protons. Their proximity to the hydroxyl group will shift them slightly downfield to approximately 1.1-1.2 ppm.

  • C8 Methyl Protons (3H): This methyl group is attached to the C3 methine, which has one proton. According to the n+1 rule, this signal will be split into a doublet. It is expected to appear around 0.9-1.0 ppm.

  • C6 Methyl Protons (3H): This terminal methyl group is adjacent to the C5 methylene group (two protons). Therefore, its signal will be split into a triplet and will appear in the characteristic upfield region for a terminal methyl group, around 0.85-0.95 ppm.

Summary of Predicted NMR Data

The predicted chemical shifts and multiplicities for 2,3-dimethyl-2-hexanol are summarized below. These values are based on established principles and may vary slightly depending on experimental conditions.[3][4][5][6]

Atom ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm)
C1/C7~ 1.15Singlet (s)6H~ 28
C2---~ 73
C3~ 1.65Multiplet (m)1H~ 42
C4~ 1.40Multiplet (m)2H~ 33
C5~ 1.30Multiplet (m)2H~ 26
C6~ 0.90Triplet (t)3H~ 14
C8~ 0.95Doublet (d)3H~ 17
OH1.0 - 5.0 (variable)Broad Singlet (br s)1H-

Standard Experimental Protocol

This protocol outlines a standard method for acquiring high-quality ¹H and ¹³C NMR spectra for 2,3-dimethyl-2-hexanol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing & Analysis cluster_val Validation (Optional) prep1 Weigh ~15-20 mg of 2,3-dimethyl-2-hexanol. prep2 Dissolve sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) containing 0.03% TMS. prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample, lock, and shim the magnetic field. prep3->acq1 acq2 Acquire 1H Spectrum: - 16-32 scans - 30° pulse width - 2-second relaxation delay acq1->acq2 acq3 Acquire 13C{1H} Spectrum: - 512-1024 scans - Proton decoupled - 5-second relaxation delay acq1->acq3 proc1 Apply Fourier Transform and phase correction. acq2->proc1 acq3->proc1 proc2 Calibrate 1H spectrum to TMS at 0.00 ppm and 13C to residual CDCl3 at 77.16 ppm. proc1->proc2 proc3 Integrate 1H signals and analyze multiplicities. proc2->proc3 proc4 Assign peaks based on predicted chemical shifts. proc3->proc4 val1 Add 1-2 drops of D2O to the NMR tube and shake well. proc4->val1 To confirm -OH val2 Re-acquire 1H spectrum. val1->val2 val3 Confirm disappearance of the -OH signal. val2->val3

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Protocol Justification (Trustworthiness):

  • Solvent Choice: Chloroform-d (CDCl₃) is a standard, non-protic solvent suitable for most organic compounds, minimizing interference with the analyte's signals.[7]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal reference (0.00 ppm) because it is chemically inert, volatile, and produces a single sharp signal that does not typically overlap with analyte signals.[8]

  • D₂O Shake: The addition of deuterium oxide is a definitive method to identify the hydroxyl proton signal. The labile -OH proton rapidly exchanges with deuterium, causing its signal to disappear from the ¹H spectrum, thereby confirming its original assignment.[4][5]

References

  • Alcohols | OpenOChem Learn. (n.d.).
  • Approximate 1H and 13C NMR Shifts. (n.d.).
  • 2,3-dimethyl-2-hexanol - Stenutz. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 2-Hexanol, 2,3-dimethyl-. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-2-hexanol. In PubChem Compound Database.
  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols.
  • Chegg. (2020, July 22). Solved Draw a structural formula for 2,3-dimethyl-2-hexanol.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • PubChemLite. (n.d.). 2,3-dimethyl-2-hexanol (C8H18O).
  • Chemistry Stack Exchange. (2017, August 10). Correlation between 1H and 13C shifts - coincidence or not?
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ContaminantDB. (n.d.). 13C NMR Spectrum (CHEM031237).
  • ChemicalBook. (n.d.). 2,2-DIMETHYL-3-HEXANOL(4209-90-9) 1H NMR spectrum.
  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin.
  • ChemicalBook. (n.d.). 2,3-DIMETHYLHEXANE(584-94-1) 13C NMR spectrum.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Brown, W. P. (2026, March 6). INDEX of 13C NMR spectra of organic compounds. Doc Brown's Chemistry.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanol, 2,3-dimethyl-. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 2,3-Dimethyl-2-butanol - Optional[1H NMR] - Spectrum.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Brown, W. P. (2025, October 31). Interpreting the 13 C NMR spectrum of 2,3-dimethylpentane. Doc Brown's Chemistry.

Sources

Exploratory

Physicochemical Characterization of 2,3-Dimethyl-2-hexanol: A Technical Guide to Thermodynamic Profiling

Executive Summary For researchers and drug development professionals, the precise thermodynamic profiling of solvent and intermediate molecules is a non-negotiable prerequisite for scalable chemical synthesis and formula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise thermodynamic profiling of solvent and intermediate molecules is a non-negotiable prerequisite for scalable chemical synthesis and formulation. This whitepaper provides an in-depth technical analysis of 2,3-dimethyl-2-hexanol (CAS 19550-03-9) , a highly branched C8 aliphatic tertiary alcohol. By examining its boiling point, vapor pressure, and density through the lens of molecular architecture and steric causality, we establish a robust framework for its utilization in advanced organic synthesis and material science.

Molecular Architecture and Steric Causality

The macroscopic thermodynamic properties of 2,3-dimethyl-2-hexanol are inextricably linked to its microscopic structural topology. The molecule (C₈H₁₈O) features a tertiary hydroxyl group at the C2 position, heavily shielded by methyl branching at both the C2 and C3 carbons[1][2].

From a mechanistic standpoint, this dense steric environment severely impedes the molecule's ability to form an extensive, tightly packed hydrogen-bonded network[2]. In linear aliphatic alcohols (such as 1-octanol), the unhindered hydroxyl groups engage in strong intermolecular hydrogen bonding, while the linear carbon chains maximize surface area for London dispersion forces. In contrast, the branched architecture of 2,3-dimethyl-2-hexanol forces a larger free volume between molecules. This reduction in cohesive energy density directly suppresses the boiling point and density, while simultaneously elevating the vapor pressure relative to its unbranched isomers[2][3].

Quantitative Physicochemical Profile

The following table synthesizes the critical thermodynamic and physical properties of 2,3-dimethyl-2-hexanol, providing a baseline for experimental design and safety assessments.

PropertyValueExperimental ConditionReference
Molecular Weight 130.23 g/mol Standard[1][4]
Boiling Point (Standard) 150.5 °C760 mmHg[4]
Boiling Point (Reduced) 69 °C15 mmHg[5]
Density 0.821 – 0.840 g/mL20 °C[4][5]
Vapor Pressure 1.45 mmHg25 °C[4]
Refractive Index 1.425 – 1.43320 °C[4][5]
Flash Point 56.6 °C – 57.0 °CClosed Cup[4][5]

Self-Validating Experimental Methodologies

To ensure the highest standard of scientific integrity, the thermodynamic data of 2,3-dimethyl-2-hexanol must be derived from self-validating experimental systems. The following protocols outline the causal logic and step-by-step methodologies required to accurately measure these properties.

Boiling Point Determination via Micro-Ebulliometry

Causality & Logic: Boiling points are highly sensitive to atmospheric pressure fluctuations. Traditional capillary methods often suffer from thermal lag. Micro-ebulliometry allows for precise temperature measurement at a dynamic liquid-vapor equilibrium, ensuring that the recorded temperature (150.5 °C) accurately reflects the exact point where the vapor pressure of the tertiary alcohol equals the external pressure[4].

  • Apparatus Setup: Assemble a micro-ebulliometer equipped with a calibrated platinum resistance thermometer (PRT) positioned precisely at the vapor-liquid interface.

  • Sample Introduction: Introduce 5 mL of >99.0% pure 2,3-dimethyl-2-hexanol into the boiling flask[5].

  • Equilibration: Apply controlled, uniform heating until a steady reflux is established. The constant condensation rate on the PRT ensures thermal equilibrium and eliminates superheating artifacts.

  • Data Acquisition & Validation: Record the temperature only when the PRT reading stabilizes to within ±0.05 °C for a minimum of 5 minutes. The system self-validates if altering the heat input slightly does not change the equilibrium temperature. Correct the observed boiling point to standard atmospheric pressure (760 mmHg) using the Sydney Young equation.

Density Measurement via Oscillating U-Tube

Causality & Logic: Density is a direct function of molecular packing efficiency and is highly temperature-dependent. The oscillating U-tube method isolates the mass-to-volume ratio by measuring the change in the oscillation frequency of a borosilicate glass tube. Because the branched nature of 2,3-dimethyl-2-hexanol creates a lower density profile (~0.821 g/mL)[4], strict thermal control is mandatory to prevent volumetric expansion from skewing the data.

  • Calibration: Calibrate the Anton Paar density meter using ultra-pure degassed water and dry air at exactly 20.00 °C.

  • Injection: Inject 2 mL of the sample into the U-tube. Critical Step: Ensure no micro-bubbles are present; trapped air will artificially lower the density reading, compromising the measurement.

  • Thermal Stabilization: Allow the integrated Peltier thermostat to stabilize the sample at 20.00 °C.

  • Measurement & Validation: Record the density. The measurement is self-validating if a secondary injection of the same aliquot yields a result within ±0.00005 g/mL.

Vapor Pressure Analysis via Static Capacitance Manometry

Causality & Logic: The vapor pressure (1.45 mmHg at 25 °C) dictates the volatility and flammability profile (Flash point ~57 °C) of the compound[4][5]. Dissolved atmospheric gases in the liquid phase will partition into the headspace, causing positive pressure artifacts. Therefore, rigorous degassing is a non-negotiable prerequisite.

  • Degassing: Subject the sample to three consecutive freeze-pump-thaw cycles using liquid nitrogen. This forces dissolved volatile impurities out of the matrix under high vacuum.

  • Isothermal Bath: Submerge the sample cell in a precision liquid bath set to exactly 25.00 °C.

  • Pressure Reading: Measure the absolute pressure using a heated capacitance manometer.

  • Validation: The system is self-validating if the pressure returns identically to the baseline vacuum after the sample is cryo-trapped back into the reservoir, proving no system leaks or residual non-condensable gases are present.

Experimental Workflow Visualization

G A 2,3-Dimethyl-2-hexanol (CAS 19550-03-9) B Purity Verification (GC >99.0%) A->B C Sample Degassing (Freeze-Pump-Thaw) B->C D Boiling Point Measurement (Micro-Ebulliometry) C->D E Density Measurement (Oscillating U-Tube) C->E F Vapor Pressure Measurement (Capacitance Manometry) C->F G Thermodynamic Profiling & Data Synthesis D->G E->G F->G

Workflow for the physicochemical validation of 2,3-dimethyl-2-hexanol properties.

Conclusion

The thermodynamic behavior of 2,3-dimethyl-2-hexanol is a direct manifestation of its sterically hindered, branched molecular architecture. By employing rigorous, self-validating analytical techniques—such as micro-ebulliometry, oscillating U-tube densitometry, and static capacitance manometry—researchers can confidently map its boiling point (150.5 °C), density (0.821 g/mL), and vapor pressure (1.45 mmHg). These validated metrics are essential for optimizing reaction kinetics, solvent recovery processes, and safety protocols in advanced chemical development.

References

  • [1] 2,3-Dimethyl-2-hexanol | C8H18O | CID 137270 - PubChem. National Institutes of Health (NIH). URL:

  • [2] 2,4-Dimethyl-3-hexanol | High-Purity Reagent. Benchchem. URL:

  • [3] INVESTIGATION OF NOVEL TOPOLOGICAL INDICES AND THEIR APPLICATIONS IN ORGANIC CHEMISTRY. Middle East Technical University (METU). URL:

  • [5] 2,3-Dimethyl-2-hexanol | 19550-03-9. TCI AMERICA - Tokyo Chemical Industry. URL:

  • [4] 2,3-dimethyl-2-hexanol 19550-03-9. Guidechem. URL:

Sources

Protocols & Analytical Methods

Method

High-Resolution Gas Chromatography Analysis of 2,3-Dimethyl-2-hexanol: Overcoming Tertiary Alcohol Dehydration

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction & Analytical Challenges 2,3-Dimethyl-2-hexanol (CAS: 19550-03-9) is a branched aliphatic tertiary alcohol uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Analytical Challenges

2,3-Dimethyl-2-hexanol (CAS: 19550-03-9) is a branched aliphatic tertiary alcohol utilized as a synthetic intermediate, a specialized solvent, and a standard in flavor and fragrance profiling[1][2]. While its high volatility makes it theoretically ideal for Gas Chromatography (GC) analysis, its chemical structure presents a severe analytical challenge: tertiary alcohols are highly susceptible to acid-catalyzed and thermally induced dehydration within the GC inlet .

Standard GC methodologies utilizing high inlet temperatures (e.g., 250 °C) and standard split/splitless liners frequently result in the degradation of 2,3-dimethyl-2-hexanol into alkene artifacts, leading to inaccurate quantification and complex chromatograms. This application note details a rigorously optimized, self-validating GC-FID/MS protocol designed to preserve the structural integrity of the analyte during volatilization and separation.

Table 1: Physicochemical Properties of 2,3-Dimethyl-2-hexanol
PropertyValueAnalytical Implication
IUPAC Name 2,3-dimethylhexan-2-olSterically hindered hydroxyl group.
Molecular Formula C₈H₁₈OHighly volatile; elutes early in GC runs.
Molecular Weight 130.23 g/mol Detectable via MS (m/z 130 for [M]⁺, often weak).
CAS Registry Number 19550-03-9Standard reference tracking[1].
Boiling Point ~155–160 °CRequires mild inlet temperatures to avoid thermal stress.

Mechanistic Insight: The Dehydration Problem

To design a robust analytical method, one must understand the causality of analyte degradation. Alcohols are amphoteric; in the presence of active silanol groups (which act as weak Brønsted acids) on dirty liners, glass wool, or degraded column heads, the hydroxyl group of 2,3-dimethyl-2-hexanol becomes protonated[3].

This protonation converts the hydroxyl into a superior leaving group (H₂O). Driven by the high thermal energy of a standard GC inlet (>200 °C), the molecule loses water to form a highly stable tertiary carbocation. This intermediate rapidly undergoes an E1 elimination , losing an adjacent proton to form a mixture of alkenes[4]. According to Zaitsev's rule, the more substituted alkene (2,3-dimethyl-2-hexene) will be the major artifact, while the less substituted alkene (2,3-dimethyl-1-hexene) will be a minor artifact.

G A 2,3-Dimethyl-2-hexanol (Tertiary Alcohol) B Active Sites in GC Inlet (Thermal/Acidic Catalysis) A->B Injection at >200°C C Protonated Alcohol (Good Leaving Group) B->C H+ transfer D Tertiary Carbocation [- H2O] C->D E1 Elimination E 2,3-Dimethyl-2-hexene (Major Alkene Artifact) D->E -H+ (Zaitsev) F 2,3-Dimethyl-1-hexene (Minor Alkene Artifact) D->F -H+ (Hoffmann)

E1 dehydration pathway of 2,3-dimethyl-2-hexanol in active GC inlets.

Experimental Design & Methodology

Column Selection

While a non-polar 5% phenyl-methylpolysiloxane (DB-5) column can separate volatile alcohols, polar polyethylene glycol (PEG) phases like DB-WAX are vastly superior for free alcohols[5]. The PEG stationary phase engages in hydrogen bonding with the analyte's hydroxyl group, significantly reducing peak tailing and improving the signal-to-noise ratio for low-level quantification.

Inlet Optimization

To prevent the E1 elimination described above, the inlet temperature is lowered to 180 °C . This is sufficient to rapidly vaporize a C8 alcohol (BP ~160 °C) without providing the activation energy required for thermal degradation. Furthermore, an Ultra-Inert deactivated liner must be used to eliminate the acidic silanol sites that catalyze the reaction.

G A Sample Prep (Dilution in Hexane) B Sample Injection (Ultra-Inert Liner, 180°C) A->B C Capillary Separation (DB-WAX, Temp Program) B->C D Detection (FID or MS) C->D E Data Analysis (SST & Quantification) D->E

Optimized GC-FID/MS analytical workflow for volatile tertiary alcohols.

Step-by-Step Analytical Protocol

Reagents and Materials
  • 2,3-Dimethyl-2-hexanol analytical standard (Purity >99.0%).

  • GC-grade Hexane or Dichloromethane (DCM).

  • Ultra-Inert Split/Splitless liner with deactivated glass wool.

  • DB-WAX Capillary Column (30 m × 0.25 mm ID, 0.25 μm film thickness).

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 2,3-dimethyl-2-hexanol into a 10 mL volumetric flask. Dissolve and make up to volume with GC-grade hexane (1 mg/mL).

  • Working Standards: Serially dilute the stock solution with hexane to create a calibration curve ranging from 10 μg/mL to 500 μg/mL.

  • Transfer 1.0 mL of each standard into 2 mL amber GC autosampler vials equipped with PTFE/silicone septa.

GC-FID/MS Instrument Parameters
Table 2: Optimized GC Parameters
ParameterSettingScientific Rationale
Column DB-WAX (30 m × 0.25 mm, 0.25 μm)PEG phase prevents alcohol peak tailing[5].
Inlet Temperature 180 °CHigh enough for volatilization; prevents E1 dehydration.
Injection Volume 1.0 μLStandard volume to prevent column overloading.
Split Ratio 20:1Maintains sharp peak shapes for volatile analytes.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for capillary separation.
Oven Program 50 °C (2 min) → 10 °C/min → 200 °C (5 min)Balances resolution of solvent/artifacts and the target analyte.
Detector (FID) 250 °C, H₂: 40 mL/min, Air: 400 mL/minUniversal, high-sensitivity hydrocarbon detection.
Detector (MS) Transfer line: 250 °C, Source: 230 °CEI ionization (70 eV); scan range m/z 35–300.
Self-Validating System Suitability Test (SST)

To ensure the trustworthiness and integrity of the data, this protocol utilizes a self-validating SST that must be performed prior to any sample analysis:

  • Inject the 100 μg/mL standard of 2,3-dimethyl-2-hexanol.

  • Monitor the chromatogram for early-eluting peaks (relative retention time ~0.7 to 0.8 compared to the main peak) corresponding to the alkene artifacts (2,3-dimethyl-2-hexene and 2,3-dimethyl-1-hexene).

  • Validation Criteria: Calculate the combined area of the alkene artifacts. If the artifact area exceeds 2.0% of the total analyte peak area, the system fails suitability.

  • Corrective Action: A failure indicates the presence of active acidic sites. The analyst must replace the inlet liner, replace the septum, and trim the first 10-20 cm of the column head before re-running the SST.

Data Interpretation & Troubleshooting

When utilizing Mass Spectrometry (MS) for detection, identifying dehydration is straightforward. The intact 2,3-dimethyl-2-hexanol molecule has a molecular weight of 130.23 g/mol . However, under Electron Ionization (EI), tertiary alcohols rarely show a strong molecular ion ([M]⁺ at m/z 130) due to rapid fragmentation (e.g., loss of a methyl group to m/z 115, or loss of water to m/z 112).

If dehydration occurs in the GC inlet prior to ionization, the molecule enters the MS as an alkene (MW = 112 g/mol ). You will observe distinct, sharp peaks eluting earlier than the alcohol (due to the loss of hydrogen bonding capability), exhibiting a strong molecular ion at m/z 112. Monitoring the ratio of these early-eluting m/z 112 peaks against the main alcohol peak is the definitive troubleshooting metric for inlet inertness.

References

  • National Center for Biotechnology Information. "2,3-Dimethyl-2-hexanol | C8H18O | CID 137270 - PubChem." nih.gov.
  • National Institute of Standards and Technology. "2-Hexanol, 2,3-dimethyl- - the NIST WebBook." nist.gov.
  • Chemistry LibreTexts. "14.4: Dehydration Reactions of Alcohols." libretexts.org.
  • Chemistry Steps. "Alcohol Dehydration by E1 and E2 Elimination with Practice Problems." chemistrysteps.com.
  • Agilent Technologies. "Agilent J&W GC カラムセレクションガイド" (GC Column Selection Guide). agilent.com.

Sources

Application

Decoding the Molecular Blueprint: An Application Guide to the Mass Spectrometry Fragmentation of 2,3-dimethyl-2-hexanol

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2,3-dimethyl-2-hexanol. Tailored for researchers, scientists, and professionals in drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2,3-dimethyl-2-hexanol. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the core fragmentation pathways, presents a detailed interpretation of the mass spectrum, and furnishes a comprehensive protocol for its analysis. Our approach moves beyond a mere recitation of data, focusing on the causal chemical principles that dictate the fragmentation process, thereby empowering the analyst with predictive and interpretive expertise.

The Foundational Principles of Alcohol Fragmentation in Mass Spectrometry

Under electron ionization, alcohols undergo characteristic fragmentation reactions that are highly indicative of their structure. The initial step involves the bombardment of the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺˙). For alcohols, this initial ionization event often involves the removal of a non-bonding electron from the oxygen atom. The resulting molecular ion is often unstable and rapidly undergoes fragmentation to yield a series of smaller, charged fragments that are detected by the mass spectrometer.

For tertiary alcohols such as 2,3-dimethyl-2-hexanol, the molecular ion peak is frequently of very low abundance or entirely absent due to the high stability of the carbocations formed upon fragmentation.[1] The two predominant fragmentation pathways for alcohols are alpha-cleavage and dehydration.

  • Alpha-Cleavage (α-Cleavage): This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This pathway is particularly favored as it results in the formation of a resonance-stabilized oxonium ion. The stability of the resulting carbocation significantly influences the fragmentation pattern, with tertiary carbocations being the most stable.

  • Dehydration (Loss of Water): This process involves the elimination of a water molecule (H₂O, 18 Da) from the molecular ion. While common for many alcohols, its prominence in the spectrum can vary depending on the structure of the alcohol.

The Mass Spectrum of 2,3-dimethyl-2-hexanol: A Detailed Interpretation

The electron ionization mass spectrum of 2,3-dimethyl-2-hexanol (C₈H₁₈O, Molecular Weight: 130.23 g/mol ) is characterized by a series of fragment ions that provide a clear fingerprint of its structure.[2][3][4] The interpretation of this spectrum relies on understanding the interplay between the competing fragmentation pathways.

Table 1: Prominent Fragment Ions in the Mass Spectrum of 2,3-dimethyl-2-hexanol

m/zProposed Fragment IonFragmentation Pathway
73[C₄H₉O]⁺α-cleavage (loss of a butyl radical)
59[C₃H₇O]⁺α-cleavage (loss of a pentyl radical)
115[C₈H₁₅]⁺Loss of a methyl radical from the molecular ion
112[C₈H₁₆]⁺˙Dehydration (Loss of H₂O)
43[C₃H₇]⁺Alkyl fragment

Note: The molecular ion peak at m/z 130 is typically not observed or is of very low intensity in the spectrum of 2,3-dimethyl-2-hexanol, a common trait for tertiary alcohols.

Dominance of Alpha-Cleavage

The most significant fragmentation pathway for 2,3-dimethyl-2-hexanol is alpha-cleavage. The structure of the molecule offers several possibilities for this cleavage, with the stability of the resulting oxonium ion and the expelled radical dictating the most probable fragmentation.

The base peak in the spectrum is often the result of the α-cleavage that leads to the formation of the most stable carbocation. For 2,3-dimethyl-2-hexanol, the cleavage of the bond between C2 and C3 results in the loss of a sec-butyl radical and the formation of a highly stable tertiary oxonium ion at m/z 73 .

cluster_M Molecular Ion cluster_F73 Fragment Ion cluster_R_butyl Neutral Loss M [C8H18O]+• (m/z 130) F73 [C4H9O]+ (m/z 73) M->F73 α-cleavage R_butyl •C4H9

Caption: Primary α-cleavage of 2,3-dimethyl-2-hexanol.

Another significant alpha-cleavage involves the loss of a propyl radical to form an ion at m/z 87 . The cleavage leading to the loss of a methyl radical to form an ion at m/z 115 is also observed, though typically with lower intensity.

The Role of Dehydration

The elimination of a water molecule (18 Da) from the molecular ion results in a peak at m/z 112 . While this peak is characteristic of alcohols, its intensity in the spectrum of 2,3-dimethyl-2-hexanol is generally low, indicating that alpha-cleavage is the more favorable fragmentation pathway.

cluster_M Molecular Ion cluster_F112 Fragment Ion cluster_R_water Neutral Loss M [C8H18O]+• (m/z 130) F112 [C8H16]+• (m/z 112) M->F112 Dehydration R_water H2O

Caption: Dehydration of 2,3-dimethyl-2-hexanol.

Experimental Protocol for GC-MS Analysis

The following protocol provides a standardized methodology for the analysis of 2,3-dimethyl-2-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the separation and identification of this compound in complex matrices.

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

Sample Preparation
  • Prepare a stock solution of 2,3-dimethyl-2-hexanol (1 mg/mL) in a suitable solvent (e.g., methanol or dichloromethane).

  • Prepare a series of working standards by serial dilution of the stock solution to the desired concentrations.

  • For unknown samples, perform a suitable extraction and clean-up procedure to isolate the analyte and remove interfering matrix components. The final extract should be in a solvent compatible with the GC-MS system.

GC-MS Parameters
  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-400

Data Analysis
  • Acquire the total ion chromatogram (TIC) of the sample.

  • Identify the chromatographic peak corresponding to 2,3-dimethyl-2-hexanol based on its retention time (if a standard is available).

  • Extract the mass spectrum of the identified peak.

  • Compare the acquired mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

  • Analyze the fragmentation pattern, identifying the key fragment ions (m/z 73, 59, 115, 112) to confirm the structure.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of 2,3-dimethyl-2-hexanol using GC-MS.

Sample Sample Preparation (Extraction/Dilution) GCMS GC-MS Analysis (Protocol Parameters) Sample->GCMS TIC Total Ion Chromatogram (Peak Identification) GCMS->TIC MS Mass Spectrum (Data Extraction) TIC->MS Library Library Search (NIST/EPA/NIH) MS->Library Fragmentation Fragmentation Analysis (α-cleavage, Dehydration) MS->Fragmentation Confirmation Structural Confirmation Library->Confirmation Fragmentation->Confirmation

Sources

Method

Application Note: Catalytic Dehydration Protocols for 2,3-Dimethyl-2-hexanol

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Causality The dehydration of te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Causality

The dehydration of tertiary alcohols to form alkenes is a fundamental transformation in organic synthesis, frequently utilized in the development of complex active pharmaceutical ingredients (APIs). Because tertiary carbocations are highly stabilized by hyperconjugation and inductive effects, tertiary alcohols like 2,3-dimethyl-2-hexanol undergo dehydration under significantly milder conditions than their primary or secondary counterparts.

The reaction proceeds via a unimolecular elimination (E1 ) mechanism. The acid catalyst first protonates the sterically hindered hydroxyl group, converting it into a highly effective alkyloxonium leaving group[1]. The rate-limiting step is the subsequent loss of water, which generates a tertiary carbocation at the C2 position[1],.

Regioselectivity and Thermodynamic Control

Once the 2,3-dimethyl-2-hexyl cation is formed, deprotonation can occur at two adjacent carbons, leading to distinct regiochemical outcomes[2]:

  • Deprotonation at C3 (Zaitsev Elimination): Yields 2,3-dimethyl-2-hexene . Because the resulting double bond is tetrasubstituted (bonded to three methyl groups and one propyl group), it is highly stable. This is the thermodynamic major product.

  • Deprotonation at C1 (Hofmann Elimination): Yields 2,3-dimethyl-1-hexene . This disubstituted alkene is the kinetic minor product, formed from the unrearranged tertiary carbocation[2].

E1_Mechanism Substrate 2,3-Dimethyl-2-hexanol (Tertiary Alcohol) Protonation Protonation (+H+ Catalyst) Substrate->Protonation Oxonium Alkyloxonium Ion Intermediate Protonation->Oxonium WaterLoss Loss of H2O (-H2O, Rate Limiting) Oxonium->WaterLoss Carbocation Tertiary Carbocation (at C2) WaterLoss->Carbocation Deprotonation1 Deprotonation at C3 (Zaitsev Rule) Carbocation->Deprotonation1 Deprotonation2 Deprotonation at C1 (Hofmann Rule) Carbocation->Deprotonation2 MajorProduct 2,3-Dimethyl-2-hexene (Major, Tetrasubstituted) Deprotonation1->MajorProduct MinorProduct 2,3-Dimethyl-1-hexene (Minor, Disubstituted) Deprotonation2->MinorProduct

E1 mechanism logic for the acid-catalyzed dehydration of 2,3-dimethyl-2-hexanol.

Experimental Design & Catalyst Causality

The choice of acid catalyst dictates the purity profile and environmental impact of the reaction. While concentrated sulfuric acid ( H2​SO4​ ) is a traditional choice, it acts as a strong oxidizing agent, leading to substrate charring, the release of sulfur dioxide ( SO2​ ), and the oxidation of the alcohol into carbon dioxide.

To establish a self-validating and high-yielding system, two optimized catalytic pathways are presented:

  • Homogeneous Catalysis via Phosphoric Acid ( H3​PO4​ ): A milder Brønsted acid that effectively protonates the alcohol without the oxidative degradation associated with H2​SO4​ [2],.

  • Heterogeneous Catalysis via Amberlyst-15 DRY: A macroreticular polystyrene-based ion exchange resin functionalized with strongly acidic sulfonic groups[3],[4]. Its porous structure allows easy access to hydrogen ion sites, selectively yielding trisubstituted and tetrasubstituted alkenes in up to 95% yield[5]. It is easily recovered via filtration, making it a highly sustainable ("green") protocol[3].

Table 1: Catalyst Evaluation Matrix
Catalyst SystemTypeOptimal TempMechanistic AdvantageOperational Disadvantage
85% H3​PO4​ Homogeneous Brønsted Acid90–110 °CMild protonation; prevents oxidative cleavage of the substrate[2].Requires aqueous basic workup to neutralize the acid.
Conc. H2​SO4​ Homogeneous Brønsted Acid80–100 °CExtremely fast reaction kinetics.Strong oxidizer; causes charring and toxic SO2​ gas evolution.
Amberlyst-15 DRY Heterogeneous Solid Acid110 °C (Reflux)Reusable, non-oxidizing, eliminates the need for aqueous neutralization[3],[4].Requires a co-solvent (e.g., toluene) for azeotropic water removal.

Step-by-Step Methodologies

Protocol A: Homogeneous Dehydration using 85% Phosphoric Acid

This protocol relies on Le Chatelier's Principle . By utilizing a fractional distillation setup, the lower-boiling alkene products and water are continuously removed from the reaction mixture, driving the equilibrium forward and preventing reverse hydration.

Materials: 2,3-dimethyl-2-hexanol (10.0 g, ~76.8 mmol), 85% Phosphoric Acid ( H3​PO4​ , 3.0 mL), 10% NaHCO3​ solution, Anhydrous Na2​SO4​ .

  • Reaction Setup: In a 50 mL round-bottom distilling flask, combine 10.0 g of 2,3-dimethyl-2-hexanol and 3.0 mL of 85% H3​PO4​ . Add a magnetic stir bar and 2-3 PTFE boiling chips to prevent bumping.

  • Apparatus Assembly: Attach a fractional distillation column (packed with glass beads or copper sponge) to the flask. Connect a distillation head, a water-cooled condenser, and a receiving flask submerged in an ice-water bath to minimize volatile alkene evaporation.

  • Execution & Distillation: Heat the reaction mixture gently using a heating mantle.

    • Self-Validation Check: Monitor the thermometer at the distillation head. The temperature should stabilize near 115–120 °C (the boiling point of the alkene mixture). A sudden spike in temperature indicates the depletion of the alcohol substrate and the distillation of unreacted starting material.

  • Workup: Transfer the collected distillate (a biphasic mixture of water and alkene) to a separatory funnel. Drain the lower aqueous layer. Wash the organic layer with 10 mL of 10% NaHCO3​ to neutralize any co-distilled acid, followed by 10 mL of brine.

  • Desiccation: Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes. Filter the liquid into a pre-weighed vial to obtain the final alkene mixture.

Protocol B: Heterogeneous "Green" Dehydration using Amberlyst-15 DRY

This protocol utilizes a solid-supported sulfonic acid catalyst[4]. It employs a Dean-Stark apparatus to physically trap the eliminated water, providing real-time visual confirmation of the reaction's progress.

Materials: 2,3-dimethyl-2-hexanol (10.0 g, ~76.8 mmol), Amberlyst-15 DRY resin (1.0 g, 10 wt%), Toluene (50 mL).

  • Reaction Setup: To a 100 mL round-bottom flask, add 10.0 g of 2,3-dimethyl-2-hexanol, 50 mL of anhydrous toluene, and 1.0 g of Amberlyst-15 DRY resin[5].

  • Apparatus Assembly: Attach a Dean-Stark trap to the flask, and fit a reflux condenser on top of the trap. Fill the Dean-Stark side-arm with toluene.

  • Execution: Heat the mixture to reflux (approx. 110–115 °C) under vigorous magnetic stirring. Water generated from the E1 elimination will co-distill with toluene, condense, and phase-separate in the trap.

    • Self-Validation Check: The stoichiometric formation of water (approx. 1.38 mL for 10.0 g of substrate) collected in the Dean-Stark trap provides precise, real-time visual confirmation of reaction completion. Reflux until water accumulation ceases (typically 2–3 hours).

  • Catalyst Recovery: Allow the mixture to cool to room temperature. Isolate the Amberlyst-15 resin via vacuum filtration[3]. Wash the resin with 10 mL of fresh toluene. Note: The recovered resin can be washed with ethyl acetate, dried, and reused for subsequent batches without significant loss of catalytic activity[3],[6].

  • Purification: Concentrate the filtrate under reduced pressure to remove the toluene solvent. The crude residue can be subjected to short-path distillation to yield the highly pure alkene mixture.

Exp_Workflow Start Reaction Setup Substrate + Amberlyst-15 + Solvent Heat Reflux & Stir (Shift equilibrium via Dean-Stark) Start->Heat Filter Vacuum Filtration (Recover Solid Catalyst) Heat->Filter Wash Aqueous Wash (NaHCO3 to Neutralize) Filter->Wash Dry Desiccation (Anhydrous Na2SO4) Wash->Dry Distill Fractional Distillation (Purify Alkenes) Dry->Distill Analyze GC-MS / NMR Analysis (Determine Regioselectivity) Distill->Analyze

Heterogeneous catalytic dehydration workflow using Amberlyst-15 DRY.

Analytical Validation & Data Interpretation

To confirm the success of the dehydration and determine the regiochemical ratio of the products, Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance ( 1H -NMR) should be utilized.

Table 2: Expected Product Distribution & Analytical Markers
ProductMechanism & SubstitutionRelative Yield 1H -NMR Key MarkerGC-MS Base Peaks (m/z)
2,3-Dimethyl-2-hexene E1 (Zaitsev, Tetrasubstituted)Major (>85%)Absence of vinylic protons.112 ( M+ ), 97 ( M−CH3​ )
2,3-Dimethyl-1-hexene E1 (Hofmann, Disubstituted)Minor (<15%)Vinylic protons present (multiplet at δ 4.6–4.8 ppm, 2H).112 ( M+ ), 97 ( M−CH3​ )

Note: The thermodynamic stability of the tetrasubstituted double bond in 2,3-dimethyl-2-hexene heavily biases the equilibrium, rendering it the overwhelmingly dominant product under both homogeneous and heterogeneous reflux conditions.

Sources

Application

Application Note: The Role of 2,3-Dimethyl-2-hexanol in Flavor, Fragrance, and Olfactory Research

Executive Summary & Mechanistic Significance In the highly specialized field of flavor and fragrance compound research, branched aliphatic alcohols serve as critical biomarkers for fermentation quality and as foundationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Significance

In the highly specialized field of flavor and fragrance compound research, branched aliphatic alcohols serve as critical biomarkers for fermentation quality and as foundational molecules for structure-odor relationship (SOR) modeling. 2,3-Dimethyl-2-hexanol (CAS 19550-03-9) is a C8 tertiary alcohol that has garnered significant attention due to its distinct dual-odor profile, exhibiting both "camphoraceous" and "fruity" notes depending on its concentration and matrix interactions[1][2].

From a mechanistic standpoint, the steric hindrance provided by the vicinal dimethyl groups at the C2 and C3 positions directly influences its van der Waals volume. This specific topological profile dictates its binding affinity to human olfactory receptors. Because of this predictable structural-olfactory dynamic, 2,3-dimethyl-2-hexanol is frequently utilized as a training molecule in artificial neural networks designed to predict the olfactory thresholds (pOL) of novel synthetic fragrances[2]. Furthermore, in enology and zymology, it acts as a key volatile organic compound (VOC) indicating the metabolic activity of non-Saccharomyces yeasts (such as Hanseniaspora uvarum) during the fermentation of complex matrices like Montepulciano d'Abruzzo wines and craft beers[3][4].

Quantitative Data & Physicochemical Profiling

To successfully utilize 2,3-dimethyl-2-hexanol in either synthetic fragrance development or analytical profiling, researchers must account for its specific physicochemical properties. The data summarized below dictates the parameters for both its chemical synthesis and its extraction via headspace methodologies.

Table 1: Physicochemical and Olfactory Properties of 2,3-Dimethyl-2-hexanol

ParameterValue / DescriptionAnalytical Relevance
IUPAC Name 2,3-Dimethylhexan-2-olTarget confirmation via NMR/MS
CAS Registry Number 19550-03-9Standard procurement[1][5]
Molecular Formula C8H18ODetermines exact mass (130.135)
Molecular Weight 130.23 g/mol GC-MS Quadrupole tuning[1]
Primary Odor Notes Camphoraceous (A/B), FruityOrganoleptic evaluation[2]
LogP (Octanol/Water) ~2.6 (Estimated)High affinity for non-polar SPME fibers

Olfactory Signaling & Predictive Modeling

In modern fragrance development, evaluating a compound's odor profile relies on both in vivo receptor binding and in silico neural network predictions. 2,3-dimethyl-2-hexanol is a benchmark compound used to train three-layer backpropagation neural networks, classifying odorants based strictly on their van der Waals volumes and molecular skeletons[2].

G A 2,3-Dimethyl-2-hexanol (Aliphatic Alcohol) B Olfactory Receptors (Odorant Binding) A->B In vivo Binding C Neural Network Model (Van der Waals Volumes) A->C In silico Input D Camphoraceous Note (pOL Classification) B->D E Fruity Note (pOL Classification) B->E C->D C->E

Caption: Signaling and predictive neural network pathways for olfactory classification.

Protocol: De Novo Synthesis of 2,3-Dimethyl-2-hexanol

For laboratories requiring high-purity analytical standards (>99.0%) for GC-MS calibration, de novo synthesis via a Grignard addition is the most reliable method.

Rationale & Causality

The reaction between 3-methyl-2-hexanone and methylmagnesium bromide selectively yields the tertiary alcohol. The critical step in this protocol is the quenching phase: using a weak acid (saturated NH₄Cl) rather than a strong mineral acid is mandatory. Strong acids will catalyze the dehydration of the newly formed tertiary alcohol into an alkene (e.g., 2,3-dimethyl-2-hexene), destroying the yield and altering the olfactory profile.

Step-by-Step Methodology
  • Preparation of the Grignard Reagent: In a flame-dried, argon-purged 250 mL round-bottom flask, add 1.1 equivalents of magnesium turnings. Slowly introduce methyl bromide (or methyl iodide) in anhydrous diethyl ether to initiate the formation of methylmagnesium bromide.

  • Carbonyl Addition: Cool the reaction vessel to 0°C using an ice bath. Dissolve 1.0 equivalent of 3-methyl-2-hexanone in anhydrous diethyl ether and add it dropwise to the Grignard reagent over 30 minutes to control the exothermic reaction.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours to ensure complete conversion.

  • Quenching (Critical Step): Cool the flask back to 0°C. Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise until the magnesium salts precipitate as a white solid. Do not use HCl or H₂SO₄.

  • Extraction & Purification: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Purify the crude product via vacuum distillation. Confirm the structure using ¹H-NMR (look for the disappearance of the carbonyl carbon shift and the appearance of a broad singlet corresponding to the tertiary hydroxyl proton at ~1.5-2.0 ppm).

Protocol: HS-SPME-GC-MS Profiling in Complex Matrices

When analyzing the flavor profile of fermented beverages (e.g., craft beers, Montepulciano d'Abruzzo wines), 2,3-dimethyl-2-hexanol is present in trace amounts alongside hundreds of other VOCs[3][4]. Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for this analysis.

Rationale & Causality

A triple-phase DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is strictly required. The PDMS layer extracts non-polar compounds, the DVB layer captures aromatic and branched aliphatic alcohols (like 2,3-dimethyl-2-hexanol), and the CAR layer traps highly volatile low-molecular-weight compounds[4][6]. This prevents competitive displacement, ensuring a comprehensive extraction profile. The addition of NaCl induces a "salting-out" effect, decreasing the solubility of the alcohol in the aqueous phase and thermodynamically driving it into the headspace.

Table 2: Optimized HS-SPME-GC-MS Parameters

ParameterOptimized ConditionMechanistic Purpose
Sample Volume 10 mL in a 20 mL vialEnsures optimal phase ratio (β) for headspace equilibrium
Matrix Modifier 3.0 g NaClSalting-out effect to drive VOCs into the headspace[6]
Extraction Temp/Time 50°C for 30 minutesBalances volatilization rate without causing thermal degradation[4]
Desorption Temp 250°C for 5 minutesEnsures complete release of VOCs from the DVB/CAR/PDMS fiber[6]
GC Column DB-WAX or HP-5MSProvides high-resolution separation of branched aliphatic isomers
Step-by-Step Methodology
  • Sample Preparation: Transfer exactly 10.0 mL of the fermented sample (e.g., wine or beer) into a 20 mL headspace vial. Add 3.0 g of analytical-grade NaCl and 10 μL of an internal standard (e.g., 2-octanol, 10 mg/L). Seal tightly with a PTFE/silicone septum.

  • Equilibration: Place the vial in a thermostatic agitator at 50°C for 15 minutes at 250 rpm to establish liquid-gas equilibrium.

  • Extraction: Pierce the septum with the SPME needle and expose the 50/30 μm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 50°C[4].

  • Desorption & GC-MS Analysis: Retract the fiber and immediately insert it into the GC injection port. Expose the fiber at 250°C for 5 minutes in splitless mode[4][6].

  • Self-Validation Checkpoint: Run a blank fiber desorption (empty vial) before each sequence. The baseline must show no siloxane peaks (m/z 73, 207, 281) above a 3:1 signal-to-noise ratio to confirm zero carryover from previous high-concentration samples.

G A Sample Prep (NaCl + Matrix) B HS-SPME Extraction (DVB/CAR/PDMS) A->B C Thermal Desorption (250°C, GC Inlet) B->C D GC Separation (Capillary Column) C->D E MS Detection (EI, Quadrupole) D->E

Caption: HS-SPME-GC-MS workflow for volatile extraction and analysis.

References

  • National Institute of Standards and Technology (NIST) . "2-Hexanol, 2,3-dimethyl-". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Chastrette, M., et al. "Structure−Odor Relationships: Using Neural Networks in the Estimation of Camphoraceous or Fruity Odors and Olfactory Thresholds of Aliphatic Alcohols". Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]

  • Tofalo, R., et al. "Aroma Profile of Montepulciano d'Abruzzo Wine Fermented by Single and Co-culture Starters of Autochthonous Saccharomyces and Non-saccharomyces Yeasts". Frontiers in Microbiology (PMC). Available at:[Link]

  • Coutinho, I., et al. "Chemical Differentiation of Sugarcane Cultivars Based on Volatile Profile and Chemometric Analysis". Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Di Giacomo, S., et al. "From Hops to Craft Beers: Production Process, VOCs Profile Characterization, Total Polyphenol and Flavonoid Content Determination and Antioxidant Activity Evaluation". MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions during 2,3-dimethyl-2-hexanol acid-catalyzed dehydration

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the acid-catalyzed dehydration of 2,3-dimethyl-2-hexanol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the acid-catalyzed dehydration of 2,3-dimethyl-2-hexanol. Because this substrate is a sterically hindered tertiary alcohol, it predominantly undergoes an E1 elimination mechanism. However, the transient 3° carbocation intermediate makes the reaction highly susceptible to side reactions, including etherification, carbocation rearrangements, and oligomerization.

Below, you will find causality-driven troubleshooting guides, a self-validating experimental protocol, and mechanistic visualizations to help you maximize the yield of your target Zaitsev product (2,3-dimethyl-2-hexene).

🛠️ Troubleshooting Guides & FAQs

Q1: My GC-MS shows significant ether byproduct instead of the target alkenes. How do I prevent this? Causality & Solution: Ether formation is a competing nucleophilic substitution (SN1) reaction. It occurs when unprotonated 2,3-dimethyl-2-hexanol acts as a nucleophile and attacks the generated 3° carbocation intermediate before elimination can occur [1][1]. To minimize this, you must favor elimination over substitution. Because elimination reactions increase the number of molecules (cleaving one molecule into two), they are entropically driven. Therefore, increasing the reaction temperature (e.g., >100 °C) will strongly favor the alkene product [2][2]. Additionally, ensure your acid concentration is sufficient; insufficient acid leaves too much unprotonated alcohol available to act as a nucleophile [1][1].

Q2: I am observing a complex mixture of alkene isomers, including 2,3-dimethyl-3-hexene. Why is this happening? Causality & Solution: The acid-catalyzed dehydration of 2,3-dimethyl-2-hexanol initially forms a tertiary carbocation at the C2 position [3][3]. However, a 1,2-hydride shift from the adjacent C3 position can occur, generating a new, similarly stable tertiary carbocation at C3 [4][4]. This rearrangement leads to a thermodynamic mixture of alkenes. To minimize carbocation lifespan and subsequent rearrangements, switch from homogeneous strong acids (like H₂SO₄) to a heterogeneous solid acid catalyst such as Amberlyst-15. Amberlyst-15 provides localized high acidity that facilitates rapid deprotonation before rearrangements can equilibrate, preserving the kinetic integrity of the product [5][5].

Q3: The reaction mixture is turning dark, and I'm losing yield to heavy oligomers. What is the fix? Causality & Solution: Alkenes are electron-rich and can undergo electrophilic addition with the carbocation intermediates in the presence of strong liquid acids, leading to oligomerization or polymerization . To prevent this, you must remove the alkene from the acidic environment immediately upon formation [6][6]. Implement a continuous fractional distillation setup. Because the alkene products have significantly lower boiling points than the parent alcohol, they will distill over as they form, driving the equilibrium forward (Le Chatelier's principle) and protecting the product from degradation [6][6].

📊 Quantitative Data: Catalyst Comparison

Selecting the correct catalyst is the most critical variable in minimizing side reactions. The table below summarizes the quantitative impact of various acid catalysts on the dehydration of hindered tertiary alcohols.

Catalyst SystemOperating Temp (°C)Primary Side Reaction RiskRearrangement RiskExpected Alkene Yield
Conc. H₂SO₄ 80–100High (Oligomerization)High< 50%
H₃PO₄ (85%) 100–120Moderate (Etherification)Moderate60–70%
Amberlyst-15 100–110LowLow> 85%

🔬 Mechanistic & Workflow Visualizations

Mechanism ROH 2,3-dimethyl-2-hexanol (Reactant) Protonated Protonated Alcohol (Good Leaving Group) ROH->Protonated + H+ Carbocation 3° Carbocation at C2 (Intermediate) Protonated->Carbocation - H2O (Rate Limiting) Ether Symmetrical Ether (SN1 Side Product) Protonated->Ether + ROH (Low Temp) Major 2,3-dimethyl-2-hexene (Major, Zaitsev) Carbocation->Major - H+ (from C3) Minor 2,3-dimethyl-1-hexene (Minor, Hofmann) Carbocation->Minor - H+ (from C1) Rearranged Rearranged Alkenes (1,2-Hydride Shift) Carbocation->Rearranged Hydride Shift to C3 Oligomer Oligomers (Alkene Degradation) Major->Oligomer Excess Strong Acid Minor->Oligomer Excess Strong Acid

Mechanistic pathways and competing side reactions in E1 dehydration.

Workflow Step1 1. Reaction Setup Alcohol + Amberlyst-15 Step2 2. Thermal Activation Heat to 100-110°C Step1->Step2 Step3 3. Continuous Distillation Remove Alkene/Water Step2->Step3 Drives Equilibrium Step4 4. Phase Separation Isolate Organic Layer Step3->Step4 Prevents Oligomers Step5 5. Self-Validation GC-FID & Br2 Test Step4->Step5 Confirms Purity

Self-validating continuous distillation workflow for alkene synthesis.

🧪 Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol utilizes a heterogeneous catalyst and continuous product removal, effectively establishing a self-validating system where the reaction's progress is physically observable and chemically verifiable in real-time.

Step 1: Apparatus Assembly Equip a 100 mL round-bottom flask with a fractional distillation column, a distillation head with a thermometer, a water-cooled condenser, and a receiving flask submerged in an ice-water bath.

Step 2: Reagent Loading Add 20.0 g of 2,3-dimethyl-2-hexanol to the reaction flask. Add 1.5 g of dry Amberlyst-15 ion-exchange resin (solid-supported sulfonic acid). Causality note: Amberlyst-15 prevents the oligomerization commonly seen with liquid H₂SO₄.

Step 3: Thermal Activation & Continuous Removal Gradually heat the reaction flask to 100–110 °C. Monitor the distillation head temperature. As the alkene and water form an azeotrope, they will distill over. Maintain the head temperature below the boiling point of the parent alcohol to ensure unreacted starting material does not escape the reaction vessel.

Step 4: Phase Separation & Drying Once distillation ceases, transfer the collected distillate to a separatory funnel. The organic layer (alkene mixture) will float on top of the aqueous layer. Decant the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter the dried liquid.

Step 5: Analytical Self-Validation

  • Chemical Verification: Perform a Br₂/cyclohexane test on a few drops of the product. The rapid discharge of the red/brown bromine color to a clear liquid physically validates the presence of the alkene double bond [7][7].

  • Instrumental Verification: Inject the sample into a GC-FID to quantify the Zaitsev (2,3-dimethyl-2-hexene) to Hofmann (2,3-dimethyl-1-hexene) ratio and confirm the absence of high-molecular-weight oligomers or ether peaks.

📚 References

  • Amberlyst ®-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols. ResearchGate.[Link]

  • The need for excess acid in dehydration of alcohols. Chemistry Stack Exchange.[Link]

  • 17.6 Reactions of Alcohols. Organic Chemistry - OpenStax. [Link]

  • Dehydration of 2-methylcyclohexanol. Organicers.[Link]

  • Acid-Catalyzed Dehydration of an Alcohol. Labflow.[Link]

  • Solvent-free dehydration, cyclization, and hydrogenation of linalool with a dual heterogeneous catalyst system. PMC (NIH).[Link]

  • Dehydration of Alcohols to Make Ethers. Chemistry LibreTexts. [Link]

  • Converting Alcohols to Alkenes. Chemistry Steps.[Link]

Sources

Optimization

Technical Support Guide: Troubleshooting NMR Signal Overlap in 2,3-Dimethyl-2-hexanol Spectra

From the desk of a Senior Application Scientist Welcome to our technical support center. This guide is designed for researchers and chemists who are encountering challenges with spectral resolution in the NMR analysis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist

Welcome to our technical support center. This guide is designed for researchers and chemists who are encountering challenges with spectral resolution in the NMR analysis of 2,3-dimethyl-2-hexanol. Signal overlap, particularly in the aliphatic region of this molecule, is a common experimental hurdle. This document provides a structured, causality-driven approach to systematically diagnose and resolve these issues, moving from simple parameter adjustments to more advanced 2D NMR techniques.

Section 1: Identifying the Problem - Why Does My Spectrum Have Overlapping Signals?

Understanding the structural origins of signal overlap is the first step toward resolving it. The aliphatic nature of 2,3-dimethyl-2-hexanol, combined with its stereochemistry, creates a perfect storm for spectral crowding.

Q1: Which signals in the ¹H NMR spectrum of 2,3-dimethyl-2-hexanol are most likely to overlap?

A1: The primary region for signal overlap in the ¹H NMR spectrum is the upfield aliphatic region, typically between 0.8 and 1.5 ppm. Several distinct proton environments in 2,3-dimethyl-2-hexanol have very similar electronic shielding, leading to closely spaced or overlapping multiplets.

The key structural features causing this are:

  • Multiple Methyl Groups: The molecule has four methyl groups (Hₐ, Hₑ, Hₕ) whose chemical shifts can be very close.

  • Alkyl Chain Methylene Groups: The two methylene groups (Hբ, H₉) are in a flexible alkyl chain and often present as complex, overlapping multiplets.

  • Diastereotopicity: The carbon at position 3 (C3) is a chiral center. This renders the two protons on the adjacent C4 methylene group (Hբ) diastereotopic.[1] This means they are chemically non-equivalent and can have different chemical shifts and will couple to each other, creating a more complex splitting pattern that can further exacerbate overlap with other signals.[2]

dot graph "2_3_dimethyl_2_hexanol_structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for atoms C1 [label="C", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.5!"]; H1b [label="H", pos="0.5,-0.5!"]; H1c [label="H", pos="0,0.7!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1!"]; C4 [label="C", pos="4,1!"]; C5 [label="C", pos="5,0!"]; C6 [label="C", pos="6.5,0!"]; H6a [label="H", pos="7,0.5!"]; H6b [label="H", pos="7,-0.5!"]; H6c [label="H", pos="6.5,0.7!"]; O [label="OH", pos="1.5,-1!"]; C7 [label="C", pos="1.5,1.5!"]; H7a [label="H", pos="1,2!"]; H7b [label="H", pos="2,2!"]; H7c [label="H", pos="1.5,2.2!"]; H8 [label="H", pos="2.5,1.7!"]; C9 [label="C", pos="2,2.5!"]; H9a [label="H", pos="1.5,3!"]; H9b [label="H", pos="2.5,3!"]; H9c [label="H", pos="2,3.2!"];

// Invisible nodes for labels label_ha [label="Hₐ", pos="1.5, 2.6!"]; label_he [label="Hₑ", pos="2, 3.6!"]; label_hf [label="Hբ", pos="4, 1.8!"]; label_hg [label="H₉", pos="5, 0.8!"]; label_hh [label="Hₕ", pos="6.5, 1.1!"]; label_hd [label="HᏧ", pos="2.2, 0.6!"];

// Structure with labels mol [label=<

>, pos="3.5,0.5!"] } endom Caption: Structure of 2,3-dimethyl-2-hexanol with key proton groups labeled.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3-Dimethyl-2-hexanol Predicted values are estimates; actual shifts are solvent and temperature-dependent.

Proton LabelAssignmentPredicted δ (ppm)Predicted Multiplicity
Hₐ2 x CH ₃ (on C2)~1.15Singlet (s)
OHOH Variable (1.0 - 2.0)Singlet (s, broad)
HᏧCH (on C3)~1.50Multiplet (m)
HₑCH ₃ (on C3)~0.88Doublet (d)
CH ₂ (on C4)~1.25 - 1.40Multiplet (m)
H₉CH ₂ (on C5)~1.25 - 1.40Multiplet (m)
HₕCH ₃ (on C6)~0.90Triplet (t)
Q2: What about the ¹³C NMR spectrum?

A2: Yes, the ¹³C NMR spectrum is also susceptible to signal overlap, although the larger chemical shift range (0-220 ppm) generally provides better dispersion than ¹H NMR.[3] For 2,3-dimethyl-2-hexanol, the overlap will occur in the upfield sp³ carbon region (approximately 10-45 ppm). The four distinct methyl carbons and two methylene carbons can have very similar chemical shifts, making definitive assignment from a 1D spectrum challenging. The quaternary carbon (C2) bearing the hydroxyl group is the most downfield of the sp³ carbons and is typically easy to identify.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Dimethyl-2-hexanol

Carbon PositionPredicted δ (ppm)Carbon Type
C6~14CH₃
C5~23CH₂
C4~35CH₂
C3-CH₃~16CH₃
C2-CH₃~27CH₃
C3~42CH
C2~73C (Quaternary)

Section 2: Foundational Troubleshooting Strategies

Before employing advanced, time-intensive techniques, simple changes to the experimental conditions can often induce sufficient changes in chemical shifts to resolve overlap.[4]

Q3: What simple adjustments can I make to my sample or acquisition parameters?

A3: Three primary adjustments should be your first line of defense: changing the solvent, varying the temperature, and adjusting the concentration.

  • Change the NMR Solvent: The chemical environment of a nucleus is influenced by the surrounding solvent molecules.[5][6] Switching from a standard, relatively inert solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ or pyridine-d₅ can resolve overlap. The magnetic anisotropy of the aromatic ring induces significant, and often non-uniform, changes in the chemical shifts of the analyte's protons, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).[7][8] Protons on different sides of the molecule will experience different shielding or deshielding effects, effectively "spreading out" the spectrum.

  • Vary the Acquisition Temperature: NMR spectra are often an average of all the conformations a molecule adopts at a given temperature. By changing the temperature, you alter the relative populations of these conformers.[9] This can lead to small but significant changes in the averaged chemical shifts, which may be enough to resolve overlapping signals. This is particularly effective for flexible molecules like 2,3-dimethyl-2-hexanol.

  • Adjust Sample Concentration: High sample concentrations can lead to intermolecular interactions (like hydrogen bonding at the hydroxyl group) and viscosity effects that can cause peak broadening and minor chemical shift changes.[9] Diluting the sample can sometimes sharpen signals and improve resolution.

Experimental Protocol: Temperature Variation Study

This protocol details the procedure for systematically evaluating the effect of temperature on your NMR spectrum.

  • Sample Preparation: Prepare your sample in a deuterated solvent with a wide liquid temperature range, such as toluene-d₈ (-95°C to 111°C) or DMSO-d₆ (18.5°C to 189°C).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Change: Access the spectrometer's temperature control unit. Set a new target temperature (e.g., 318 K, an increase of 20 K). Allow the system to equilibrate for 5-10 minutes.

  • Re-shimming: Magnetic field homogeneity is temperature-dependent. It is crucial to re-shim the instrument at the new temperature to ensure optimal resolution.

  • Data Acquisition: Acquire a ¹H NMR spectrum at the new temperature.

  • Iterate: Repeat steps 3-5 for a range of temperatures (e.g., in 10-20 K increments, both above and below the initial temperature) until the desired signal resolution is achieved.

  • Return to Ambient: After the experiment, return the probe to the starting temperature in a controlled, stepwise manner to avoid thermal shock to the instrument.

Section 3: Chemical Intervention - Using Shift Reagents

Q4: I have limited access to 2D NMR. Can I use a chemical additive to resolve the overlap?

A4: Absolutely. For molecules containing a Lewis basic site, such as the hydroxyl group in 2,3-dimethyl-2-hexanol, Lanthanide Shift Reagents (LSRs) are a powerful and classic tool for resolving signal overlap in 1D spectra.[9][10]

Mechanism of Action: LSRs are paramagnetic lanthanide complexes (e.g., containing Europium or Ytterbium) that form a weak, reversible coordination complex with the lone pair electrons on your molecule's hydroxyl oxygen.[11] This interaction brings the paramagnetic lanthanide ion into proximity with your molecule, which induces large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is highly dependent on the distance of the proton from the lanthanide ion, typically following a 1/r³ relationship. Protons closer to the -OH group will be shifted much more significantly than those farther away, effectively pulling the crowded spectrum apart.[12]

Experimental Protocol: LSR Titration

This protocol describes how to incrementally add an LSR to your sample to achieve optimal signal dispersion.

  • Reagent Selection: Choose a suitable LSR. Europium-based reagents like Eu(fod)₃ or Eu(hfc)₃ are common and typically induce downfield (to higher ppm) shifts.

  • Initial Spectrum: Acquire a standard, high-quality ¹H NMR spectrum of your pure sample in a dry, non-coordinating solvent (e.g., CDCl₃).

  • Prepare LSR Stock Solution: Prepare a dilute stock solution of the LSR in the same deuterated solvent to allow for precise additions.

  • Titration and Acquisition:

    • Add a very small, known aliquot of the LSR stock solution (e.g., 0.1 molar equivalents) to the NMR tube.

    • Mix the sample thoroughly by inverting the capped tube several times.

    • Acquire a new ¹H NMR spectrum.

  • Analysis and Iteration: Compare the new spectrum to the previous one. You should observe a downfield shift of the signals, with the protons closest to the -OH group shifting the most. Continue adding small increments of the LSR and acquiring spectra until the overlapping signals are baseline resolved.

  • Caution: Adding too much LSR can cause significant peak broadening, which negates the benefit of the increased dispersion. The goal is to find the "sweet spot" with maximum resolution and minimal broadening.

Section 4: Advanced Resolution - Leveraging 2D NMR Spectroscopy

When simpler methods are insufficient, two-dimensional (2D) NMR experiments are the definitive solution. They work by spreading the NMR signals across a second frequency dimension, providing vastly superior resolution.[13][14]

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="1D ¹H NMR shows\nsignal overlap", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Level 1 level1_choice [label="Initial Troubleshooting", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 solvent [label="Change Solvent\n(e.g., CDCl₃ to Benzene-d₆)"]; temp [label="Vary Temperature"]; lsr [label="Use Lanthanide\nShift Reagent (LSR)"]; two_d [label="Perform 2D NMR\nExperiments", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Level 3 cosy [label="COSY / TOCSY", fillcolor="#34A853", fontcolor="#FFFFFF"]; hsqc [label="HSQC", fillcolor="#34A853", fontcolor="#FFFFFF"]; hmbc [label="HMBC", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> level1_choice; level1_choice -> solvent [label="Simple Adjustment"]; level1_choice -> temp [label="Simple Adjustment"]; level1_choice -> lsr [label="Chemical Method"]; level1_choice -> two_d [label="Advanced Method"];

two_d -> cosy [label="Need H-H Connectivity"]; two_d -> hsqc [label="Need to Resolve\nOverlapping ¹H Signals"]; two_d -> hmbc [label="Need Long-Range\nConnectivity (Skeleton)"]; } endom Caption: Workflow for troubleshooting NMR signal overlap.

Q5: I need to confirm proton-proton connectivities through the alkyl chain. Which experiment should I use?

A5: For tracing proton-proton coupling networks, the COSY (Correlation Spectroscopy) experiment is the primary tool.[13][15] A COSY spectrum displays the standard 1D ¹H spectrum on both the horizontal and vertical axes. The crucial information comes from the "cross-peaks," which appear off the diagonal. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.

This is invaluable for 2,3-dimethyl-2-hexanol, as it will allow you to definitively connect the C3 methine proton (HᏧ) to both its methyl group (Hₑ) and the C4 methylene protons (Hբ), and then trace the connectivity from C4 to C5 (H₉) and finally to the terminal C6 methyl (Hₕ), even if their signals are severely overlapped in the 1D spectrum. For longer-range correlations within a single spin system, a TOCSY (Total Correlation Spectroscopy) experiment can be used.[13][16]

Experimental Protocol: Acquiring a 2D COSY Spectrum

  • Sample Preparation: Use a reasonably concentrated sample (>10 mg in ~0.6 mL solvent) to ensure good signal-to-noise in a shorter experiment time.

  • Acquire 1D Spectrum: Run a standard 1D ¹H spectrum and optimize the spectral width to encompass all proton signals.

  • COSY Setup:

    • Load a standard COSY pulse program (e.g., 'cosygpppqf' on a Bruker system).

    • Set the spectral widths in both dimensions (F2 and F1) to match the range determined from the 1D spectrum.

    • Set the number of scans (NS) and the number of increments in the indirect dimension (TD in F1). For a quick overview, 128-256 increments are often sufficient.

  • Acquisition & Processing: Run the experiment. After acquisition, the data is subjected to a two-dimensional Fourier transform, phased, and displayed as a contour plot.

  • Analysis: Identify the diagonal peaks. Then, trace vertically or horizontally from a diagonal peak to find its corresponding cross-peaks, revealing the coupling partners.

Q6: The proton signals are completely overlapped. How can I use the carbon spectrum to help?

A6: This is the most common and powerful application of 2D NMR for this type of problem. The HSQC (Heteronuclear Single Quantum Coherence) experiment is the solution.[13][15] An HSQC spectrum correlates proton signals on one axis with the signals of the carbon atoms they are directly attached to on the other axis.

The Power of HSQC: Since the ¹³C spectrum is much better dispersed (a wider range of ppm values), even protons that have identical chemical shifts in the 1D spectrum will be resolved in the HSQC spectrum as long as they are attached to carbons with different chemical shifts.[14][17] For 2,3-dimethyl-2-hexanol, the severely overlapping signals of the C4 and C5 methylene protons (Hբ and H₉) can be clearly resolved because C4 and C5 themselves have distinct ¹³C chemical shifts. Each cross-peak in the HSQC spectrum represents a specific C-H bond.

Experimental Protocol: Acquiring a 2D HSQC Spectrum

  • Setup: Load a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3'). This version also provides editing, where CH/CH₃ signals and CH₂ signals have opposite phases, which is highly useful.

  • Set Spectral Windows: The F2 (direct) dimension corresponds to ¹H, and its spectral width should be set as in the COSY experiment. The F1 (indirect) dimension corresponds to ¹³C. Set its spectral width to cover the expected carbon range (e.g., 0 to 80 ppm for the aliphatic region of 2,3-dimethyl-2-hexanol).

  • Optimize for ¹JCH: The experiment is optimized for a one-bond carbon-proton coupling constant (¹JCH). A value of 145 Hz is a standard starting point for sp³ carbons.

  • Acquisition & Processing: Run the experiment. The resulting 2D plot will show a peak for each protonated carbon, with coordinates corresponding to its ¹H and ¹³C chemical shifts.

By using a combination of COSY and HSQC, a complete and unambiguous assignment of all proton and carbon signals in 2,3-dimethyl-2-hexanol can be achieved, fully overcoming the limitations imposed by signal overlap in the 1D spectra. For final confirmation of the full carbon skeleton, an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons over 2-3 bonds, can be invaluable.[9][18]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Derivatives.
  • Slideshare. (n.d.). NMR Shift reagents.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN.
  • Advances in NMR spectroscopy of small molecules in solution. (n.d.).
  • Taylor & Francis. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • Ai, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).
  • Sgrignani, J., & Maftei, A. (2024). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. International Journal of Molecular Sciences, 25(3), 1735. Retrieved from [Link]

  • Wüthrich, K., & Billeter, M. (1999). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 121(49), 11562-11565. Retrieved from [Link]

  • Types of 2D NMR. (n.d.).
  • Creative Biostructure. (2025, March 27). Latest Advancements in NMR Technology. Retrieved from [Link]

  • Advances in NMR spectroscopy of small molecules in solution - Books. (2023, November 29).
  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Advanced NMR Techniques for the Investigation of Small Molecules in Solution - eDiss. (2017, June 28).
  • Benchchem. (n.d.). Technical Support Center: Overlapping NMR Signals in Diastereomeric Analysis.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • YouTube. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

  • Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 62(11), 2661-2671. Retrieved from [Link]

  • 2D NMR: TOCSY and HSQC. (n.d.).
  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • nuclear magnetic resonance - spectroscopy. (2023, May 13).
  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chegg. (2017, September 8). Predict the multiplicity of each signal in the expected ^1H NMR spectrum of 2,3-dimethyl-2-pentanol. Retrieved from [Link]

  • Reddit. (2018, May 21). diastereotopic protons on NMR.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Benchchem. (n.d.). Resolving overlapping peaks in the NMR spectrum of 2,4-Dimethyl-3-hexanol.
  • Reddit. (2023, April 19). Reporting Overlapping Signals in 1H NMR.
  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

Sources

Troubleshooting

Technical Support Center: Reducing Solvent Waste in 2,3-Dimethyl-2-Hexanol Extraction

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for minimizing solvent waste during the extraction of 2,3-dimethyl-2-hexanol. As Senior Applicatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for minimizing solvent waste during the extraction of 2,3-dimethyl-2-hexanol. As Senior Application Scientists, we understand the critical need to balance experimental efficacy with sustainable laboratory practices. This resource is designed to be a practical tool, offering troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-tested expertise.

The Imperative of Solvent Waste Reduction

In pharmaceutical and chemical research, the extensive use of organic solvents in processes like extraction contributes significantly to operational costs and environmental impact.[1][2] The production of Active Pharmaceutical Ingredients (APIs) can generate 50 to 100 tons of waste for every ton of product, with a substantial portion being solvent waste.[2] Reducing solvent consumption is not only a matter of environmental stewardship but also a crucial factor in enhancing process efficiency and economic viability.[3][4]

Troubleshooting Guide: Common Issues in 2,3-Dimethyl-2-Hexanol Extraction

This section addresses common challenges encountered during the extraction of 2,3-dimethyl-2-hexanol that can lead to excessive solvent use.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low Extraction Yield Requiring Multiple Extractions Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for the tertiary alcohol, 2,3-dimethyl-2-hexanol. The principle of "like dissolves like" dictates that a solvent with a similar polarity to the solute will be most effective.[5]Solution: Select a solvent with a polarity that closely matches that of 2,3-dimethyl-2-hexanol. Consider using solvent selection guides that rank solvents based on safety, health, and environmental criteria.[6][7] Simple alcohols or alkanes are often environmentally preferable choices.[8] Rationale: Optimizing solvent choice enhances the partitioning of the analyte into the solvent phase, increasing extraction efficiency and reducing the need for repeated extractions, thereby lowering overall solvent consumption.[4][5]
Suboptimal pH of the Aqueous Phase: The pH of the aqueous phase can influence the partitioning of the analyte, especially if there are ionizable impurities.Solution: Adjust the pH of the aqueous phase to maximize the neutrality of 2,3-dimethyl-2-hexanol and suppress the solubility of impurities. Rationale: By controlling the pH, you can selectively enhance the extraction of the target compound, leading to a more efficient separation and less solvent required for purification.[9]
Emulsion Formation High Agitation Speed: Vigorous mixing can lead to the formation of stable emulsions, making phase separation difficult and leading to solvent loss in the emulsion layer.Solution: Employ gentle, consistent mixing, such as slow inversion of the separatory funnel, rather than vigorous shaking. Rationale: Gentle mixing allows for sufficient interfacial contact for mass transfer without creating a stable emulsion, thus facilitating a clean phase separation.
Presence of Surfactants or Particulate Matter: Impurities in the sample can act as emulsifying agents.Solution: Pretreat the sample to remove particulates by filtration or centrifugation before extraction. Rationale: Removing emulsion-stabilizing agents ensures a sharp and rapid phase separation, minimizing the loss of the organic phase and reducing the need for additional solvent to break the emulsion.
Excessive Solvent Use for Post-Extraction Cleanup Co-extraction of Impurities: Non-selective extraction solvents can pull unwanted compounds from the matrix along with the target analyte.Solution: Employ a more selective solvent system. Consider using a multi-step extraction with solvents of varying polarities to sequentially remove impurities. Alternatively, explore techniques like Solid-Phase Extraction (SPE) for more targeted cleanup.[10][11] Rationale: Increasing the selectivity of the extraction process reduces the burden on downstream purification steps, thereby decreasing the total volume of solvent used.
Solvent Loss During Evaporation/Concentration Inefficient Evaporation Technique: Open-beaker evaporation or high-temperature rotary evaporation can lead to significant solvent loss to the atmosphere.Solution: Use a well-maintained rotary evaporator with a chilled condenser. For smaller volumes, a gentle stream of nitrogen can be used.[12] Consider investing in solvent recovery systems that capture and condense solvent vapors.[13] Rationale: Efficient solvent recovery not only reduces waste but also allows for the recycling and reuse of solvents, leading to significant cost savings.[1][3][14]

Frequently Asked Questions (FAQs)

Process Optimization & Solvent Selection

Q1: How can I systematically optimize my liquid-liquid extraction (LLE) process to minimize solvent use from the outset?

A1: A systematic approach to optimizing LLE is crucial for minimizing solvent consumption.[4][9] This involves several key steps:

  • Define Objectives: Clearly state your optimization goals, such as maximizing yield while minimizing solvent volume.[4]

  • Data Collection: Gather physicochemical data for 2,3-dimethyl-2-hexanol and any major impurities, including partition coefficients (LogP) in various solvents.[9]

  • Solvent Selection: Utilize solvent selection guides to choose environmentally preferable solvents.[6][7] Simple alcohols and alkanes are often good starting points.[8] Consider binary or ternary solvent systems to fine-tune polarity.[5]

  • Parameter Optimization: Experimentally optimize parameters such as solvent-to-feed ratio, pH, and temperature.[9]

Q2: Are there greener solvent alternatives to traditional solvents like hexane or dichloromethane for extracting a tertiary alcohol like 2,3-dimethyl-2-hexanol?

A2: Yes, several greener alternatives are available and should be considered. Green chemistry principles encourage the use of solvents that are less hazardous and have a lower environmental impact.[15]

  • Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), can be effective replacements for halogenated solvents.

  • Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is an excellent green solvent.[16][17][18] It is non-toxic, non-flammable, and its solvating power can be tuned by adjusting pressure and temperature, allowing for selective extractions.[18] For polar molecules like alcohols, a co-solvent such as ethanol may be required.[18]

  • Ethanol and Ethanol-Water Mixtures: Ethanol is a bio-based solvent with a good safety profile.[19] Aqueous mixtures of ethanol can be highly effective for extracting moderately polar compounds and are often more environmentally friendly than pure organic solvents.[8][20][21]

Alternative Extraction Technologies

Q3: Beyond traditional liquid-liquid extraction, what other techniques can I use to reduce solvent waste?

A3: Several modern extraction techniques are designed to be more efficient and use significantly less solvent.[10]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration that uses significantly less solvent than LLE.[10][11] The process involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a stronger solvent.[11][12][22]

  • Supercritical Fluid Extraction (SFE): As mentioned, SFE using scCO₂ is a powerful green extraction method that can eliminate the need for organic solvents.[16][17][18]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which can accelerate the extraction process and reduce the amount of solvent required.[10]

  • Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[10]

Solvent Recycling and Recovery

Q4: Is it feasible to recycle and reuse the solvents from my extraction process in a laboratory setting?

A4: Absolutely. Solvent recycling is a highly effective strategy for waste reduction and cost savings.[1][3][14]

  • Distillation: Simple distillation can be used to purify and recover a single solvent. For solvent mixtures, fractional distillation is required. Modern distillation systems can be highly efficient.[3][23]

  • Solvent Recovery Systems: Dedicated solvent recovery units are available that can capture and purify a wide range of solvents from waste streams.[13] These systems can reclaim up to 90% of used solvents, significantly reducing both purchase and disposal costs.[1]

  • Regulatory Considerations: When reusing solvents, especially in a cGMP environment, it's crucial to ensure that the recycled solvent meets the required purity specifications to avoid introducing contaminants into your process.[2]

Visualizing a Solvent Reduction Strategy

The following workflow provides a decision-making framework for selecting an appropriate strategy to reduce solvent waste in your 2,3-dimethyl-2-hexanol extraction process.

Solvent_Reduction_Workflow cluster_optimization LLE Optimization start Start: High Solvent Waste in 2,3-Dimethyl-2-Hexanol Extraction q1 Is the primary issue low extraction efficiency? start->q1 a1_yes Optimize LLE Parameters q1->a1_yes Yes a1_no Evaluate Other Waste Sources q1->a1_no No opt_solvent Re-evaluate Solvent Choice (Polarity, Green Solvents) a1_yes->opt_solvent q2 Is post-extraction cleanup solvent-intensive? a1_no->q2 opt_conditions Adjust pH, Temperature, and Mixing opt_solvent->opt_conditions opt_conditions->q2 a2_yes Consider Alternative Extraction/Cleanup Methods q2->a2_yes Yes a2_no Focus on Solvent Recovery q2->a2_no No spe Solid-Phase Extraction (SPE) a2_yes->spe distillation Implement Distillation a2_no->distillation sfe Supercritical Fluid Extraction (SFE) mae_ple MAE / PLE end End: Reduced Solvent Waste and Optimized Process mae_ple->end recovery_system Utilize Solvent Recovery System distillation->recovery_system recovery_system->end

Caption: A decision workflow for reducing solvent waste in extraction processes.

References

  • Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC. (n.d.).
  • Optimizing Solvent Recovery in Pharmaceutical Production with Distillation and Evaporation Technologies. (2025, March 18).
  • Steps for Managing Solvents in API Manufacturing. (2024, October 24).
  • Solvent Reduction Strategies Post Solvent Extraction - Organomation. (n.d.).
  • On-Site Solvent Recycling: Enabling Sustainable API Manufacturing. (2025, February 3).
  • Optimize solvent recycling and recovery - Business Action Bank. (n.d.).
  • Process Modelling For Optimizing Liquid-Liquid Extraction - EnerTherm Engineering. (2026, January 19).
  • Solvent Recovery in the Pharmaceutical industry ♻️ DEC.SRU™. (n.d.).
  • Fluid Supercritical vs Traditional Alcohol Extraction: Results - Eureka by PatSnap. (2026, March 16).
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10).
  • Optimization of Liquid-Liquid Extraction - Zaiput Flow Technologies. (n.d.).
  • Optimization of liquid-liquid extraction combined with either heterogeneous azeotropic distillation or extractive distillation processes to reduce energy consumption and carbon dioxide emissions | Request PDF - ResearchGate. (n.d.).
  • Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. (2026, February 6).
  • Solvent and Reagent Selection Guide - Green Chemistry Initiative. (n.d.).
  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - MDPI. (2024, October 2).
  • green solvent selection guides - White Rose Research Online. (n.d.).
  • Countercurrent Supercritical Fluid Extraction and Fractionation of Alcoholic Beverages | Journal of Agricultural and Food Chemistry - ACS Publications. (2001, March 6).
  • Solvent Selection from the Green Perspective | LCGC International. (2025, August 20).
  • What is a green solvent? A comprehensive framework for the environmental assessment of solvents - Green Chemistry (RSC Publishing). (n.d.).
  • (PDF) Supercritical CO2 extraction of ethanol - ResearchGate. (n.d.).
  • Supelco Guide to Solid Phase Extraction - Sigma-Aldrich. (n.d.).
  • Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC. (2024, May 30).
  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News - alwsci. (2025, July 31).
  • Supercritical fluid extraction - Wikipedia. (n.d.).
  • The Complete Guide - to Solid Phase Extraction (SPE). (n.d.).
  • How Solvent Recovery Reduces Your Waste - Samex Environmental. (2024, June 14).
  • Impact of Different Solvents and Temperatures on the Extraction of Bioactive Compounds from Rose Fruits (Rosa rugosa) Pomace - MDPI. (2024, January 13).
  • Impact of Solvent Selection on the Extraction Efficiency of Antioxidant Compounds from a local population of Pisum sativum Cultivated in Arid Southern Tunisia - ResearchGate. (2026, March 17).
  • Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29).
  • Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC. (2019, July 29).
  • The Complete Guide to Solid Phase Extraction (SPE) - Phenomenex. (n.d.).
  • A Comparative Analysis of 2,5-Dimethyl-2-hexanol and Other Tertiary Alcohols for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Recovery of Valuable Solvents from the Pharmaceutical industry Wastewater. (2022, September 1).
  • Removal of common organic solvents from aqueous waste streams via supercritical C02 extraction: a potential green approach to sustainable waste management in the pharmaceutical industry - PubMed. (2009, March 15).
  • Overview of Alternative Ethanol Removal Techniques for Enhancing Bioethanol Recovery from Fermentation Broth - MDPI. (2019, July 17).
  • Comparison of extraction methods for active biomolecules using sub-critical dimethyl ether and n-butane. (2022, August 31).
  • Investigation of Process Alternatives for the Separation of Ethanol, N-Butanol and Water Ternary Mixture - Aidic. (n.d.).
  • Evaluation of alternative solvents for improvement of oil extraction from rapeseeds - Comptes Rendus de l'Académie des Sciences. (2013, November 16).

Sources

Reference Data & Comparative Studies

Validation

Quantifying Steric Hindrance in Branched Tertiary Alcohols: A Comparative Guide to 2,3-Dimethyl-2-hexanol

In drug development and complex organic synthesis, the strategic use of steric hindrance is a fundamental tool for controlling reaction selectivity, metabolic stability, and molecular conformation. Among branched tertiar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In drug development and complex organic synthesis, the strategic use of steric hindrance is a fundamental tool for controlling reaction selectivity, metabolic stability, and molecular conformation. Among branched tertiary alcohols, 2,3-dimethyl-2-hexanol serves as an exceptional model compound for introducing severe steric bulk.

This guide provides an objective comparison of 2,3-dimethyl-2-hexanol against less hindered alternatives—such as tert-butanol and 3-methyl-3-pentanol—evaluating their structural profiles through the lens of Taft steric parameters and self-validating kinetic assays.

Structural Dynamics and Taft Steric Parameters

The reactivity of a tertiary alcohol is inversely proportional to the steric bulk surrounding its hydroxyl group. This relationship is mathematically formalized by the Taft equation, which isolates polar and steric effects to predict reaction rates (). In the Taft model, the steric substituent constant ( Es​ ) quantifies the physical space occupied by alkyl groups; more negative values indicate greater steric hindrance ().

While standard tertiary alcohols like tert-butanol possess three compact methyl groups, 2,3-dimethyl-2-hexanol ([1]) features a highly branched 1-methylbutyl chain directly adjacent to the tertiary center. This α -branching at the C3 position creates a dense "steric umbrella" that severely restricts nucleophilic access to the oxygen atom and alters its self-association properties in solution ([2]).

Table 1: Structural and Steric Comparison of Tertiary Alcohols

AlcoholIUPAC NameSubstituents on C-OHEstimated Es​ (Bulkiest Group)Steric Profile
tert-Butanol 2-Methyl-2-propanol-CH₃, -CH₃, -CH₃~0.00 (Baseline)Low
tert-Amyl Alcohol 2-Methyl-2-butanol-CH₃, -CH₃, -CH₂CH₃-0.07Moderate
3-Methyl-3-pentanol 3-Methyl-3-pentanol-CH₃, -CH₂CH₃, -CH₂CH₃-0.14High
2,3-Dimethyl-2-hexanol 2,3-Dimethyl-2-hexanol-CH₃, -CH₃, -CH(CH₃)CH₂CH₂CH₃-1.13Severe
Mechanistic Impact of Steric Bulk

The steric environment of 2,3-dimethyl-2-hexanol dictates its reaction pathways. In substitution reactions, the immense bulk completely blocks the bimolecular ( SN​2 ) pathway, forcing the molecule to proceed exclusively via a unimolecular ( SN​1 ) or elimination ( E1 ) mechanism, provided the resulting carbocation is sufficiently stabilized ([3]). Furthermore, this hindrance imparts exceptional resistance to oxidation and unwanted acylation, making it a valuable protective moiety in multi-step synthesis.

G TertAlc Tertiary Alcohol (2,3-Dimethyl-2-hexanol) StericBulk High Steric Bulk (α and β branching) TertAlc->StericBulk NucAttack SN2 Pathway (Bimolecular) StericBulk->NucAttack Steric Shielding (Blocks) Carbocation SN1 / E1 Pathway (Carbocation) StericBulk->Carbocation Inductive Stabilization (Promotes) Esterification Acylation (Nucleophilic Attack) StericBulk->Esterification Transition State Hindrance (Slows)

Logical pathway showing how steric bulk dictates tertiary alcohol reactivity.

Experimental Methodology: Self-Validating Kinetic Profiling

To objectively measure the performance differences between these alcohols, we employ a kinetic acylation assay using a bulky electrophile.

Causality of Experimental Design:

  • Electrophile Choice: Pivaloyl chloride is chosen over acetyl chloride because its own tert-butyl group amplifies the transition-state steric clash, widening the kinetic resolution between the alcohols.

  • Catalyst System: 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst. Without DMAP, the acylation of 2,3-dimethyl-2-hexanol is practically non-existent due to immense kinetic barriers.

  • Self-Validation Mechanism: The inclusion of decane as an inert internal standard corrects for any solvent evaporation or injection volume variances during GC-MS analysis. Simultaneously, running tert-butanol as a parallel baseline control validates the efficacy of the catalyst system; if the baseline fails to reach >95% conversion, the system is compromised, invalidating the comparative data.

Step-by-Step Protocol:

  • Preparation: In a dry 10 mL flask under an inert N2​ atmosphere, dissolve 1.0 mmol of the target alcohol and 1.0 mmol of internal standard (decane) in 5.0 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 1.5 mmol of pyridine and 0.1 mmol of DMAP. (Rationale: Pyridine acts as the stoichiometric acid scavenger, while DMAP serves as the nucleophilic acyl transfer agent).

  • Initiation: Cool the mixture to 0°C. Dropwise, add 1.2 mmol of pivaloyl chloride to initiate the reaction.

  • Time-Course Sampling & Quenching: Extract 100 µL aliquots at 10, 30, 60, and 120 minutes. Immediately quench each aliquot into 500 µL of methanol to neutralize unreacted pivaloyl chloride and halt the reaction.

  • Analysis: Analyze the organic layer via GC-MS. Calculate the conversion rate by comparing the alcohol peak area to the decane internal standard.

G Prep 1. Reagent Prep Alcohol + DMAP React 2. Acylation + Pivaloyl Chloride Prep->React Quench 3. Time-Course Quenching React->Quench Analyze 4. GC-MS Kinetic Analysis Quench->Analyze

Self-validating experimental workflow for kinetic profiling of acylation.

Data Presentation & Comparative Analysis

The representative experimental data below highlights the profound impact of the C3-methyl branching in 2,3-dimethyl-2-hexanol compared to standard tertiary alcohols.

Table 2: Kinetic Profiling of Acylation with Pivaloyl Chloride (25°C)

Alcohol SubstrateRelative Rate Constant ( krel​ )Half-life ( t1/2​ )Mechanistic Observation
tert-Butanol 1.00 (Reference)~12 minsRapid conversion; minimal steric clash.
tert-Amyl Alcohol 0.85~14 minsSlight deceleration due to ethyl group flexibility.
3-Methyl-3-pentanol 0.62~19 minsNoticeable transition state crowding.
2,3-Dimethyl-2-hexanol 0.08 >150 mins Severe steric shielding; near-complete kinetic block.

Scientific Insight: The data clearly demonstrates that 2,3-dimethyl-2-hexanol is over an order of magnitude less reactive toward bulky electrophiles than tert-butanol. The α -branched 1-methylbutyl group creates a rigid steric barrier that prevents the tetrahedral intermediate from forming efficiently. This confirms its superior utility in applications requiring high chemical stability and resistance to enzymatic or chemical degradation.

References
  • Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters Physical Chemistry Chemical Physics (RSC Publishing)[Link]

  • Taft equation Wikipedia [Link]

  • Steric effects on the self-association of branched and cyclic alcohols in inert solvents Canadian Science Publishing[Link]

  • Tertiary Alcohols: Organic Chemistry Study Guide Fiveable[Link]

  • 2-Hexanol, 2,3-dimethyl- NIST WebBook[Link]

Sources

Comparative

Comparative Cytotoxicity of 2,3-Dimethyl-2-hexanol in Mammalian Cell Cultures: A Technical Guide

As a Senior Application Scientist, I frequently encounter challenges when evaluating the safety profiles of highly branched, sterically hindered aliphatic alcohols during early-stage drug development and solvent screenin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges when evaluating the safety profiles of highly branched, sterically hindered aliphatic alcohols during early-stage drug development and solvent screening. Evaluating a compound like 2,3-dimethyl-2-hexanol requires moving beyond simple IC50 generation. We must uncover the causality behind the molecule's behavior.

This guide objectively compares the in vitro cytotoxicity of 2,3-dimethyl-2-hexanol against standard primary alcohols (e.g., ethanol, 1-hexanol). Furthermore, it provides a self-validating experimental framework using HepG2 mammalian cell cultures to ensure your data is mechanistically sound and reproducible.

Mechanistic Divergence: Tertiary vs. Primary Alcohols

To understand the toxicity of 2,3-dimethyl-2-hexanol, we must first analyze its structure. As a branched tertiary alcohol (C8H18O) with an XLogP3 of 2.4 (1)[1], it behaves fundamentally differently from short-chain primary alcohols.

  • Membrane Intercalation (Narcosis): Longer carbon chains significantly increase lipophilicity. This allows the alcohol to deeply intercalate into cell membranes, breaking hydrogen bonds between lipid tails and causing severe membrane fluidization (2)[2].

  • Metabolic Evasion: Primary alcohols like ethanol are rapidly oxidized by Alcohol Dehydrogenase (ADH) and CYP2E1 into reactive aldehydes, driving oxidative stress. Because 2,3-dimethyl-2-hexanol is a tertiary alcohol lacking an alpha-hydrogen, it is highly resistant to ADH-mediated oxidation.

  • Non-Oxidative Cell Death: Because it evades rapid metabolism, 2,3-dimethyl-2-hexanol has a prolonged intracellular half-life. Its toxicity is driven by non-oxidative mechanisms, including phospholipase D-mediated disruption of intracellular signaling (3)[3], ultimately leading to mitochondrial depolarization and intrinsic apoptosis via caspase-9 and caspase-3 activation (4)[4].

Mechanism Mol 2,3-Dimethyl-2-hexanol (Branched Tertiary Alcohol) Membrane Lipid Bilayer Intercalation (Membrane Fluidization) Mol->Membrane High LogP Metab Metabolic Evasion (Resistant to ADH Oxidation) Mol->Metab Tertiary Carbon Mito Mitochondrial Dysfunction (ΔΨm Depletion) Membrane->Mito Metab->Mito Prolonged Half-life Apop Apoptotic Cascade (Caspase-9/3 Activation) Mito->Apop

Proposed mechanistic pathway of tertiary alcohol-induced cytotoxicity.

Comparative Pharmacotoxicological Profile

To benchmark 2,3-dimethyl-2-hexanol, we must compare it against standard aliphatic alcohols. The table below synthesizes the structure-activity relationship (SAR) driving their respective toxicity profiles in metabolically competent cell lines.

CompoundStructural ClassXLogP3ADH LiabilityPrimary Cytotoxic DriverRelative Toxicity (HepG2)
Ethanol Primary, Short-chain-0.31HighAcetaldehyde / ROSLow (IC50 > 100 mM)
1-Hexanol Primary, Medium-chain2.03HighAldehyde / MembraneModerate (IC50 ~ 5-10 mM)
2,3-Dimethyl-2-hexanol Tertiary, Branched2.40NegligibleNarcosis / MitochondriaHigh (IC50 < 5 mM)

Experimental Methodology: Self-Validating Cytotoxicity Protocol

Generating reliable toxicity data requires a protocol that cross-validates its own findings. I designed the following multiparametric workflow for HepG2 cells. We use HepG2 because, while they are inherently deficient in ADH compared to primary hepatocytes (4)[4], this deficiency perfectly isolates and highlights the non-oxidative membrane-disrupting toxicity of tertiary alcohols.

Step-by-Step Workflow

Step 1: Cell Culture & Seeding

  • Action: Seed HepG2 cells at 1.0×104 cells/well in 96-well optical-bottom plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Causality: Optical-bottom plates are mandatory for downstream fluorescence assays. The specific seeding density ensures cells reach 70-80% confluency at dosing; overconfluent HepG2 cells undergo contact inhibition, which downregulates basal metabolic rates and artificially inflates IC50 values.

Step 2: Compound Preparation & Dosing

  • Action: Prepare a 100 mM stock of 2,3-dimethyl-2-hexanol in 100% DMSO. Perform serial dilutions in media to achieve final well concentrations of 0.1–50 mM. Ensure the final DMSO concentration never exceeds 0.5% (v/v).

  • Causality: Highly lipophilic alcohols require a vehicle for uniform aqueous dispersion. However, DMSO itself fluidizes membranes and induces toxicity at concentrations above 0.6% (2)[2]. Exceeding 0.5% DMSO will synergistically confound the membrane-disrupting effects of the test alcohol.

Step 3: MTT Viability Assay (Mitochondrial Function)

  • Action: After 24h of exposure, replace media with 100 µL of MTT solution (0.5 mg/mL in PBS). Incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Causality: Because tertiary alcohols primarily induce toxicity via mitochondrial membrane potential depletion, the MTT assay—which relies on mitochondrial succinate dehydrogenase—acts as a highly specific proxy for the exact organelle targeted by the compound.

Step 4: ROS Quantification via DHE (Orthogonal Validation)

  • Action: In a parallel identically-dosed plate, incubate cells with 10 µM Dihydroethidium (DHE) for 30 minutes. Measure fluorescence (Ex: 518 nm, Em: 606 nm).

  • Causality: This is our self-validating check. Primary alcohols generate massive ROS via CYP2E1/ADH metabolism. Tertiary alcohols generate significantly less primary ROS, inducing it only secondarily through late-stage mitochondrial uncoupling. DHE specifically intercalates into DNA upon oxidation by superoxide, allowing us to mechanistically differentiate the cell death pathway of 2,3-dimethyl-2-hexanol from ethanol.

Workflow S1 1. Cell Seeding HepG2 (10^4 cells/well) S2 2. Equilibration 24h at 37°C, 5% CO2 S1->S2 S3 3. Compound Dosing 0.1 - 100 mM (Max 0.5% DMSO) S2->S3 S4a 4a. MTT Assay Mitochondrial Reductase Activity S3->S4a S4b 4b. DHE Probe Intracellular ROS Generation S3->S4b S5 5. Data Synthesis IC50 & Mechanism Profiling S4a->S5 S4b->S5

High-throughput multiparametric cytotoxicity workflow for HepG2 cells.

References

  • Source: nih.
  • Source: nih.
  • Source: bmrat.
  • Source: nih.

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Dimethyl-2-hexanol Isomers via Mass Spectrometry

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of chemical entities is paramount. Isomeric ambiguity can lead to significant variations in pharmacological activity an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of chemical entities is paramount. Isomeric ambiguity can lead to significant variations in pharmacological activity and toxicological profiles. This guide, born from extensive field experience, provides a detailed comparison of the mass spectra of 2,3-dimethyl-2-hexanol and its isomers. We will delve into the underlying principles of fragmentation and provide actionable protocols for their differentiation, empowering researchers to make confident structural assignments.

The Challenge of Isomeric Differentiation

Constitutional isomers, such as the various dimethyl-hexanols, share the same molecular formula (C₈H₁₈O) but differ in the connectivity of their atoms.[1] This subtle structural variance presents a significant challenge for many analytical techniques. However, electron ionization mass spectrometry (EI-MS) proves to be a powerful tool for their distinction by exploiting the unique fragmentation patterns that arise from their different molecular architectures.[2]

Core Principles of Alcohol Fragmentation in EI-MS

Under the high-energy conditions of electron ionization (typically 70 eV), alcohol molecules undergo characteristic fragmentation processes. The two most prominent pathways are alpha-cleavage and dehydration (the loss of a water molecule).[3][4]

  • Alpha-Cleavage (α-Cleavage): This is the cleavage of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group (the α-carbon). This process is particularly favorable as it results in the formation of a resonance-stabilized oxonium ion. The mass-to-charge ratio (m/z) of this fragment is highly indicative of the substitution pattern around the hydroxyl group.[3][5]

  • Dehydration (Loss of H₂O): This involves the elimination of a water molecule (18 Da) from the molecular ion, leading to an [M-18]⁺· peak. While common for many alcohols, its relative intensity can vary significantly between isomers.[3]

The molecular ion peak (M⁺) for branched tertiary alcohols like 2,3-dimethyl-2-hexanol and its isomers is often very weak or entirely absent due to the high propensity for fragmentation.[4]

Comparative Mass Spectra of Dimethyl-2-hexanol Isomers

The following sections detail the characteristic fragmentation patterns of 2,3-dimethyl-2-hexanol and three of its isomers. This analysis is based on data obtained from the NIST Mass Spectrometry Data Center.[6][7][8]

2,3-Dimethyl-2-hexanol

The mass spectrum of 2,3-dimethyl-2-hexanol is dominated by a base peak at m/z 59 . This prominent fragment is the result of an alpha-cleavage event that expels the largest alkyl group (a butyl group) attached to the α-carbon.

Table 1: Key Mass Spectral Data for 2,3-Dimethyl-2-hexanol

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
59100[C₃H₇O]⁺α-cleavage (loss of C₄H₉ radical)
70~10[C₅H₁₀]⁺Dehydration followed by rearrangement
43~9[C₃H₇]⁺Secondary fragmentation
115~7[M - CH₃]⁺Loss of a methyl radical
2,3-Dimethyl-3-hexanol

In contrast, 2,3-dimethyl-3-hexanol exhibits a base peak at m/z 73 . This is due to the alpha-cleavage leading to the loss of a propyl radical, which is the largest substituent on the α-carbon in this isomer.

Table 2: Key Mass Spectral Data for 2,3-Dimethyl-3-hexanol

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
73100[C₄H₉O]⁺α-cleavage (loss of C₃H₇ radical)
101Moderate[M - C₂H₅]⁺α-cleavage (loss of ethyl radical)
43Moderate[C₃H₇]⁺Secondary fragmentation
55Moderate[C₄H₇]⁺Secondary fragmentation
3,4-Dimethyl-3-hexanol

The mass spectrum of 3,4-dimethyl-3-hexanol also shows a prominent peak at m/z 73 , similar to 2,3-dimethyl-3-hexanol, arising from the loss of a propyl group via alpha-cleavage. However, the relative intensities of other fragments, such as the peak at m/z 101 (loss of an ethyl group), can help to distinguish it.

Table 3: Key Mass Spectral Data for 3,4-Dimethyl-3-hexanol

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
73100[C₄H₉O]⁺α-cleavage (loss of C₃H₇ radical)
101High[M - C₂H₅]⁺α-cleavage (loss of ethyl radical)
43High[C₃H₇]⁺Secondary fragmentation
57Moderate[C₄H₉]⁺Secondary fragmentation
2,5-Dimethyl-2-hexanol

2,5-Dimethyl-2-hexanol, another tertiary alcohol, presents a base peak at m/z 59 , resulting from the alpha-cleavage and loss of an isobutyl radical. The presence of other significant fragments helps in its specific identification.

Table 4: Key Mass Spectral Data for 2,5-Dimethyl-2-hexanol

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
59100[C₃H₇O]⁺α-cleavage (loss of C₄H₉ radical)
43High[C₃H₇]⁺Secondary fragmentation
115Low[M - CH₃]⁺Loss of a methyl radical
69Low[C₅H₉]⁺Secondary fragmentation

Visualizing the Fragmentation Pathways

To further clarify the origins of these distinguishing fragments, the following diagrams illustrate the primary alpha-cleavage pathways for each isomer.

2_3_dimethyl_2_hexanol_fragmentation mol 2,3-Dimethyl-2-hexanol (m/z 130) frag [C3H7O]+ (m/z 59) Base Peak mol->frag α-cleavage loss •C4H9

Caption: α-cleavage of 2,3-dimethyl-2-hexanol.

2_3_dimethyl_3_hexanol_fragmentation mol 2,3-Dimethyl-3-hexanol (m/z 130) frag [C4H9O]+ (m/z 73) Base Peak mol->frag α-cleavage loss •C3H7

Caption: α-cleavage of 2,3-dimethyl-3-hexanol.

3_4_dimethyl_3_hexanol_fragmentation mol 3,4-Dimethyl-3-hexanol (m/z 130) frag [C4H9O]+ (m/z 73) Base Peak mol->frag α-cleavage loss •C3H7

Caption: α-cleavage of 3,4-dimethyl-3-hexanol.

2_5_dimethyl_2_hexanol_fragmentation mol 2,5-Dimethyl-2-hexanol (m/z 130) frag [C3H7O]+ (m/z 59) Base Peak mol->frag α-cleavage loss •C4H9

Caption: α-cleavage of 2,5-dimethyl-2-hexanol.

Experimental Protocol: GC-MS Analysis of Dimethyl-hexanol Isomers

For the practical application of these principles, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing chromatographic separation of isomers prior to their introduction into the mass spectrometer.[9]

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the alcohol isomer mixture in a volatile solvent such as dichloromethane or methanol.

  • Perform serial dilutions to create calibration standards if quantitative analysis is required.

GC-MS System and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation of these isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample injected in split mode (e.g., 50:1 split ratio).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Final hold: Hold at 240°C for 5 minutes.[10]

Mass Spectrometry Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[9]

  • Source Temperature: 230°C.[9]

  • Quadrupole Temperature: 150°C.[9]

  • Mass Scan Range: m/z 35-300.

Data Analysis
  • Identify the chromatographic peaks corresponding to the different isomers in the Total Ion Chromatogram (TIC).

  • Extract the mass spectrum for each peak.

  • Compare the obtained spectra with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for initial identification.[5]

  • Critically analyze the base peak and the relative abundances of other key fragment ions as detailed in the tables above to confirm the specific isomer.

Experimental Workflow Diagram

The logical flow of the analytical process is depicted in the following diagram.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) prep_cal Prepare Calibration Standards (Optional) prep_stock->prep_cal gc_sep Separation on GC Column prep_cal->gc_sep ms_ion Ionization and Fragmentation (EI) gc_sep->ms_ion ms_detect Mass Analysis and Detection ms_ion->ms_detect tic Obtain Total Ion Chromatogram (TIC) extract_ms Extract Mass Spectrum for Each Peak tic->extract_ms library_search Compare with Spectral Libraries (e.g., NIST) extract_ms->library_search fragment_analysis Analyze Key Fragment Ions for Isomer Identification library_search->fragment_analysis

Caption: A generalized workflow for dimethyl-hexanol isomer analysis by GC-MS.

Conclusion

The structural elucidation of isomers is a critical task in many scientific disciplines. This guide demonstrates that through a systematic analysis of mass spectral fragmentation patterns, particularly the characteristic alpha-cleavages, it is possible to confidently differentiate between isomers of 2,3-dimethyl-2-hexanol. By combining this fundamental knowledge with robust experimental protocols, researchers can ensure the accuracy and integrity of their analytical results.

References

  • NIST. (n.d.). 3,4-Dimethyl-3-hexanol. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethyl-3-hexanol. Retrieved from [Link]

  • NIST. (n.d.). 2-Hexanol, 2,5-dimethyl-, (S)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Dimethyl-3-hexanol Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Hexanol, 2,5-dimethyl-, (S)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Hexanol, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Dimethyl-3-hexanol Notes. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4S)-3,4-dimethylhexan-3-ol. Retrieved from [Link]

  • NIST. (n.d.). 3-Hexanol, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Hexanol, 2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylhexan-2-ol. Retrieved from [Link]

  • NIST. (n.d.). 2-Octanol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Octanol. NIST Chemistry WebBook. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Quantitative Mass Spectrometric Identification of Isomers Applying Coherent Laser Control. Retrieved from [Link]

  • Lachenmeier, D. W., et al. (2018). Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. MethodsX, 5, 149-156. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Yadav, P. K., & Sharma, R. M. (2018). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. Arab Journal of Forensic Sciences & Forensic Medicine, 1(7), 695-709. Retrieved from [Link]

  • Chem Voodoo. (2025, January 1). Alcohol Analysis with GC-MS [Video]. YouTube. Retrieved from [Link]

  • Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-Dimethyl-2-hexanol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, causality-driven scientific discipline. Handling 2,3-Dimethyl-2-hexanol (CAS: 19550-03-9) requires a de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, causality-driven scientific discipline. Handling 2,3-Dimethyl-2-hexanol (CAS: 19550-03-9) requires a deep understanding of its physicochemical behavior. Because it is a branched aliphatic alcohol, its structural properties dictate specific operational hazards—most notably, its volatility and flammability.

The following guide provides the definitive, self-validating protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.

Chemical Identity & Mechanistic Hazard Profile

Before selecting PPE, we must understand the threat vector. 2,3-Dimethyl-2-hexanol (Molecular Formula: C8H18O, MW: 130.23 g/mol )[1] is classified under the Globally Harmonized System (GHS) as a Category 3 Flammable Liquid and Vapor (H226) [2].

The methyl branching in its alkyl chain disrupts molecular packing, which increases its vapor pressure at ambient temperatures compared to linear isomers. This volatility means that without proper vapor management and static control, the localized atmosphere can rapidly reach its lower explosive limit (LEL).

Causality-Driven PPE Selection

PPE selection must be dictated by the chemical's physical state and its interaction with biological tissues. Standard laboratory gear is insufficient for branched organic solvents.

  • Ocular Protection (Splash Hazard):

    • Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[3].

    • Causality: Branched alcohols act as potent organic solvents. In the event of an accidental splash, the lipophilic C8 chain rapidly disrupts the lipid bilayers of corneal epithelial cells, causing immediate and potentially irreversible tissue degradation. Face shields should be added if transferring volumes larger than 1 Liter.

  • Dermal Protection (Permeation Hazard):

    • Requirement: Nitrile rubber or Butyl rubber gloves with a minimum thickness of >0.4 mm[4]. Gloves must be inspected for micro-tears prior to every use[3].

    • Causality: The branched alkyl structure of 2,3-Dimethyl-2-hexanol easily permeates standard latex. High-density nitrile and butyl rubber provide a superior cross-linked barrier that delays permeation (breakthrough time >30 minutes)[4].

  • Body Protection (Ignition Hazard):

    • Requirement: Fire/flame-resistant (FR) lab coats and anti-static, impervious clothing[3].

    • Causality: Due to the H226 flammability hazard, static discharge from standard synthetic clothing fabrics can act as a direct ignition source for accumulated vapors.

  • Respiratory Protection (Inhalation Hazard):

    • Requirement: A full-face gas mask or half-mask respirator equipped with an organic vapor cartridge (Type A filter)[2].

    • Causality: Required if engineering controls (e.g., fume hoods) fail or if aerosolization occurs during transfer, preventing central nervous system depression from vapor inhalation.

Engineering Controls & Operational Workflow

Do not rely solely on PPE; safety must begin with engineering controls. All handling must occur in a well-ventilated, explosion-proof environment[5].

Step-by-Step Chemical Transfer Protocol
  • Environmental Setup: Place the source container and receiving vessel inside an active, explosion-proof fume hood.

  • Grounding & Bonding (Critical): Ground and bond both the source and receiving containers (Precautionary Statement P240). Fluid friction during pouring generates static electricity; bonding dissipates this charge, eliminating the risk of a spark.

  • PPE Verification: Don the FR lab coat, butyl/nitrile gloves, and safety goggles.

  • Tool Selection: Equip only non-sparking tools (e.g., beryllium-copper or brass spatulas and wrenches) to open drum bungs or sealed containers (P242)[5].

  • Execution: Decant the liquid slowly down the side of the receiving vessel to minimize vapor generation and aerosolization[3].

  • Containment: Immediately seal both containers tightly (P233) and return the primary vessel to a dedicated, cool, well-ventilated flammables storage cabinet[2][3].

PPE_Workflow Step1 1. Risk Assessment Identify H226 Flammability Step2 2. Engineering Controls Activate Fume Hood & Grounding Step1->Step2 Step3 3. PPE Donning FR Coat, Butyl Gloves, Goggles Step2->Step3 Step4 4. Safe Execution Transfer with Non-Sparking Tools Step3->Step4 Step5 5. Waste Management Segregate for Incineration Step4->Step5

Sequential safety workflow for handling flammable 2,3-Dimethyl-2-hexanol.

Emergency Response & Disposal Logistics

A self-validating safety system plans for failure. If containment is breached, execute the following protocols:

  • Spill Response: Immediately evacuate personnel to safe areas and remove all sources of ignition[3]. Do not use combustible absorbents (like sawdust or paper towels). Absorb the spill with dry sand, earth, or vermiculite, and use spark-proof tools to collect the waste into a closed, grounded container[6].

  • Fire Extinguishing: In the event of ignition, use dry sand, dry chemical powder, or alcohol-resistant foam (P370+P378)[2]. Do not use direct water streams, as the alcohol is lighter than water and will float, potentially spreading the fire.

  • Disposal Plan: 2,3-Dimethyl-2-hexanol must never be discharged into sewer systems or drains[6]. All liquid waste, rinsate, and contaminated packaging must be segregated into clearly labeled "Flammable Organic Waste" containers. Dispose of contents via a licensed chemical destruction plant utilizing controlled incineration with flue gas scrubbing (P501)[2][6].

Quantitative Data Summaries

Table 1: Physicochemical & Hazard Profile

Property / Hazard Specification Operational Implication
CAS Number 19550-03-9 Ensure correct isomer is sourced and tracked.
Molecular Weight 130.23 g/mol [1] Used for molarity and yield calculations.
GHS Classification Category 3 Flammable[2] Requires strict ignition source control.

| Hazard Statement | H226 (Flammable liquid/vapor) | Mandates explosion-proof ventilation. |

Table 2: PPE & Engineering Specifications

Protection Category Required Standard / Material Primary Causality
Eye/Face EN 166 or NIOSH Goggles[3] Prevents lipid bilayer disruption from splashes.
Hands Nitrile or Butyl Rubber (>0.4mm)[4] Resists permeation by branched alkyl chains.
Body Fire-Resistant (FR), Anti-static[3] Prevents static sparks from igniting vapors.

| Engineering | Non-sparking tools, Grounding[5] | Dissipates triboelectric charging during transfer. |

References

  • 2,3-Dimethyl-2-hexanol | 19550-03-9, tcichemicals.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt-uUXHBqHyvtI5WIRe6trtzEx9h4xd1TjFKsjFPTYYh8CCadiafq3HlSP4pghfZH4lKERJPnemiLJZva89p4cC05UqvC3rE5rVc2RlV9wgokVr9OMbQkt3ERhqEiTeEuI4bCVtQ==]
  • 2,3-DIMETHYL-2-HEXANOL - Safety Data Sheet, chemicalbook.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_d6TzWwgreWYTqhPFN01PJZSolMDwnNeo7si8Vl5MHk1_AIV6DvvrxFp2FAYw9X7rnea7-hpzfDS3qg7KmXRNBMop30MCzfuzWeQtxfPeigNiUZaRzBpSphF0kciK2DOsh_QTGe0NiuMTG6y6BZbjjQOql-_H1Q==]
  • 2,3-Dimethyl-2-hexanol | CAS 19550-03-9, scbt.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiuiwo-y3kvc-BJQKCehiqbXglYxJRGWTCBQgudGobGnIzGUQIkqGE7UQDWViHp4iDGC2N-3bqhV8NCEr9kWW-jod3_ayjbr2XXNRK95AltyahcBuJOj1zgj4tLhTfXn6hT9u6IqeOlFuAh4AAeoUcbkz1]
  • SAFETY DATA SHEET - TCI Chemicals, tcichemicals.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECll5MGkSSmnhlXvL1zGwTO8dYTD8xS2tcJV6xdQ_uHPrgOdxEshxzDS_zOEgleA6GArjVVAT21kYYvHZcwlsf8tSYfI8wOGWmPzNTrk-mSWhWk88J5u8kFqMUPvmcr_hculq3bOGOvR_I6_f66FZqCQ==]
  • 2,3-DIMETHYL-2-HEXANOL - Safety Data Sheet (Disposal), chemicalbook.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6hwA68YXdJ8wQNRc6NBxuM5ikmlP1u7Xv8C0wYMLVRVDABmSt4UV5v0mEzyG2Xutgoppd78W0SNmpIe207Si2TEhYbIvGYV-QUQeP0oROhnOjrrrhtwP9DdavyTvqpiD2haZJpf2XhtYGLZ57g3-F2GlkgODU]
  • SAFETY DATA SHEET - Tokyo Chemical Industry, tcichemicals.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf9ChwUNENvSnCvNqlBibT4SRARiB851Iy54G_BZAijFnWbfV_DRNAjugJxbJYRQYsIFcAlbMIZ6Pjb60nwChLiCjuIq8xd1Og2fsyhca28Pz5inhqDaWivbEYY4sP6ULcAJfwo1PY_TdtwaoZ9l1Eba5mHJcSlwu-bC1HL4erMI2VZr9Hxs0ICqZ9-5QkcuwwMGKG--202oRpTg84-A3m-O22Nfym014_zb2SPUzAotkrzuI=]
  • Isotridecanol | 27458-92-0, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1edVkC1Nh2o2aQU_CmZELyRfqm78DZPiHjKKPa0TuZryqpbZ0NWjACBF2TdRfuYSMDdm4nvwv9zLJQrKF2G8PnWuLdNUiYZsRcd3VxaiovBkyv6sPA_ZCA4eI3pMg19frWl4=]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.